molecular formula C9H12N2OS B1369188 2-(Butylthio)pyrimidine-5-carbaldehyde CAS No. 915920-13-7

2-(Butylthio)pyrimidine-5-carbaldehyde

Cat. No.: B1369188
CAS No.: 915920-13-7
M. Wt: 196.27 g/mol
InChI Key: YCJOTWCAJTZPNS-UHFFFAOYSA-N
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Description

2-(Butylthio)pyrimidine-5-carbaldehyde is a useful research compound. Its molecular formula is C9H12N2OS and its molecular weight is 196.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-butylsulfanylpyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c1-2-3-4-13-9-10-5-8(7-12)6-11-9/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCJOTWCAJTZPNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC=C(C=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60589760
Record name 2-(Butylsulfanyl)pyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915920-13-7
Record name 2-(Butylthio)-5-pyrimidinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915920-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Butylsulfanyl)pyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-(Butylthio)pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Butylthio)pyrimidine-5-carbaldehyde, a versatile heterocyclic building block with significant applications in medicinal chemistry and agrochemical research. This document delves into its chemical identity, synthesis, characterization, and key applications, with a focus on its role in the development of novel therapeutic agents. Safety protocols and handling guidelines are also provided to ensure its proper use in a laboratory setting.

Introduction: The Significance of Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone in the design of biologically active molecules, owing to its presence in nucleobases and its ability to participate in a wide range of biological interactions. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a compound's physicochemical properties and biological activity. This compound (CAS No. 915920-13-7) has emerged as a valuable intermediate due to its unique combination of a reactive aldehyde group and a modifiable thioether linkage. This dual functionality makes it an attractive starting material for the synthesis of diverse compound libraries for drug discovery and agrochemical development.[1][2][3]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and research.

PropertyValueSource(s)
CAS Number 915920-13-7[4]
Molecular Formula C₉H₁₂N₂OS[4]
Molecular Weight 196.27 g/mol [4]
Appearance Not explicitly stated, but related compounds are yellow crystalline powders or liquids.[3][5]
Purity ≥ 95% (by NMR)[3]
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.
Storage Store at 0-8°C to ensure stability.[5]

Chemical Structure:

Caption: Chemical structure of this compound.

Synthesis and Purification

Proposed Synthetic Workflow:

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product cluster_purification Purification 2-chloro-5-formylpyrimidine 2-Chloro-5-formylpyrimidine Nucleophilic_Aromatic_Substitution Nucleophilic Aromatic Substitution 2-chloro-5-formylpyrimidine->Nucleophilic_Aromatic_Substitution Butanethiol Butanethiol Butanethiol->Nucleophilic_Aromatic_Substitution Base Base (e.g., K₂CO₃, NaH) Base->Nucleophilic_Aromatic_Substitution Target_Molecule This compound Nucleophilic_Aromatic_Substitution->Target_Molecule Column_Chromatography Column Chromatography Target_Molecule->Column_Chromatography Final_Product Characterization Column_Chromatography->Final_Product Pure Product Derivatization_Reactions cluster_reactions Derivatization Pathways cluster_products Potential Products Start 2-(Butylthio)pyrimidine- 5-carbaldehyde Reductive_Amination Reductive Amination (+ Amine, Reducing Agent) Start->Reductive_Amination Wittig_Reaction Wittig Reaction (+ Phosphonium Ylide) Start->Wittig_Reaction Oxidation Oxidation (+ Oxidizing Agent) Start->Oxidation Amine_Product Aminomethylpyrimidine Derivatives Reductive_Amination->Amine_Product Alkene_Product Vinylpyrimidine Derivatives Wittig_Reaction->Alkene_Product Acid_Product Pyrimidine-5-carboxylic Acid Derivatives Oxidation->Acid_Product

Sources

Technical Profile: 2-(Butylthio)pyrimidine-5-carbaldehyde

[1][2][3][4][5]

Executive Technical Summary

2-(Butylthio)pyrimidine-5-carbaldehyde (CAS: 915920-13-7) is a specialized heterocyclic intermediate used primarily in the discovery of bioactive small molecules.[1] Characterized by an electron-deficient pyrimidine core substituted with a lipophilic thioether at the C2 position and a reactive formyl group at the C5 position, it serves as a critical scaffold for synthesizing kinase inhibitors (e.g., Syk, CDK) and antiviral agents.[1]

Its dual-functional nature allows for orthogonal derivatization: the aldehyde supports reductive aminations and condensations, while the thioether provides lipophilicity or serves as a latent leaving group (via oxidation to sulfone) for late-stage nucleophilic substitution.[1]

Chemical Identity & Physical Properties[4][6]

PropertyData
IUPAC Name This compound
CAS Number 915920-13-7
Molecular Formula C₉H₁₂N₂OS
Molecular Weight 196.27 g/mol
Smiles CCCCSC1=NC=C(C=O)C=N1
Appearance Pale yellow solid or oil (purity dependent)
Solubility Soluble in DCM, EtOAc, DMSO, MeOH; Insoluble in water
Storage 2-8°C, Inert atmosphere (Argon/Nitrogen)

Synthetic Methodologies

The synthesis of this compound is most efficiently achieved via Nucleophilic Aromatic Substitution (SₙAr) .[1] This pathway is preferred over de novo ring construction due to the commercial availability of the 2-chloropyrimidine precursor and higher regioselectivity.[1]

Method A: SₙAr Displacement (Primary Protocol)

This protocol utilizes the electron-deficient nature of the pyrimidine ring, activated by the electron-withdrawing formyl group at C5, to facilitate the displacement of the C2-chloride by the butylthiolate nucleophile.[1]

  • Precursor: 2-Chloropyrimidine-5-carbaldehyde[1]

  • Reagent: 1-Butanethiol[1]

  • Base: Potassium Carbonate (

    
    ) or Triethylamine (
    
    
    )[1]
  • Solvent: DMF or Acetonitrile (

    
    )[1]
    

Step-by-Step Protocol:

  • Preparation: Charge a flame-dried round-bottom flask with 2-chloropyrimidine-5-carbaldehyde (1.0 eq) and anhydrous MeCN (0.2 M concentration).

  • Activation: Add anhydrous

    
     (1.5 eq) and stir at 0°C for 15 minutes under nitrogen.
    
  • Addition: Dropwise add 1-butanethiol (1.1 eq). The reaction is exothermic; maintain temperature <10°C during addition.[1]

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS.[1]

  • Workup: Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Flash column chromatography (SiO₂, 0–20% EtOAc in Hexanes) yields the product as a pale yellow solid/oil.[1]

Method B: Vilsmeier-Haack Formylation (Alternative)[4]
  • Substrate: 2-(Butylthio)pyrimidine[2][3][4][1][5]

  • Reagents:

    
     / DMF
    
  • Note: This method is less preferred due to harsh conditions (

    
    ) and potential competition with the sulfur moiety, but is viable if the non-formylated pyrimidine is the starting material.[1]
    
Mechanism of Synthesis (SₙAr)

The following diagram illustrates the addition-elimination mechanism where the thiolate attacks the C2 position, forming a Meisenheimer-like complex before chloride expulsion.[1]

SNAr_MechanismStart2-Chloro-5-formylpyrimidineComplexMeisenheimerIntermediateStart->Complex+ Butylthiolate(Attack at C2)Reagent1-Butanethiol(Nucleophile)Reagent->ComplexProduct2-(Butylthio)pyrimidine-5-carbaldehydeComplex->ProductElimination of Cl-ByproductCl- Leaving GroupComplex->Byproduct

Figure 1: SₙAr mechanism showing the nucleophilic attack of butylthiolate on the electron-deficient pyrimidine core.[1]

Reactivity Profile & Functionalization

The compound's utility stems from its orthogonal reactivity.[1] The C5-Aldehyde serves as a "handle" for building molecular complexity, while the C2-Thioether acts as a lipophilic anchor that can be later activated.[1]

Aldehyde Functionalization (C5)[4]
  • Reductive Amination: Reaction with primary/secondary amines using

    
     to form amine-linked inhibitors.[1]
    
  • Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) to form vinyl-linked derivatives.[1]

  • Oxidation: Conversion to carboxylic acid (

    
    ) for amide coupling.[1]
    
Thioether Activation (C2)

While the butylthio group is stable under standard conditions, it can be oxidized to the sulfone (

11

Reactivity_MapCore2-(Butylthio)pyrimidine-5-carbaldehydeC5_PathC5 AldehydeReactionsCore->C5_PathC2_PathC2 ThioetherActivationCore->C2_PathRed_AmReductive Amination(Amines)C5_Path->Red_AmCondensKnoevenagel(Active Methylene)C5_Path->CondensOxidationOxidation to Sulfone(m-CPBA)C2_Path->OxidationDisplaceDisplacement (SₙAr)(New C2 Substituent)Oxidation->DisplaceNucleophile

Figure 2: Divergent synthesis map illustrating the orthogonal reactivity of the C5 aldehyde and C2 thioether.[1]

Applications in Drug Discovery[4][6]

Kinase Inhibition (Syk & CDK)

The pyrimidine-5-carbaldehyde scaffold is a privileged structure in kinase inhibitor design.[1] The aldehyde is frequently converted to an aminopyrimidine motif which forms critical hydrogen bonds with the hinge region of kinase ATP-binding pockets.[1]

  • Syk (Spleen Tyrosine Kinase): Used in the synthesis of inhibitors for allergic and autoimmune diseases (e.g., rheumatoid arthritis).[1] The butyl chain occupies the hydrophobic back-pocket (Gatekeeper region), improving potency.[1]

  • CDK (Cyclin-Dependent Kinase): Analogues serve as precursors for CDK inhibitors used in oncology.[1]

Heterocyclic Building Block

The compound acts as a precursor for fused ring systems.[1] For example, reaction with hydrazines can yield pyrazolo[3,4-d]pyrimidines, a core structure found in drugs like Ibrutinib.[1]

Handling, Safety & Characterization

Safety Protocols
  • Stench: Thiol derivatives and byproducts (butanethiol) have a low odor threshold.[1] ALL manipulations must be performed in a well-ventilated fume hood.[1] Bleach (sodium hypochlorite) should be used to quench glassware to oxidize residual thiols before washing.[1]

  • Sensitization: Pyrimidine aldehydes can be skin sensitizers.[1] Wear nitrile gloves and eye protection.[1]

Characterization Data (Predicted)
  • ¹H NMR (400 MHz, CDCl₃):

    • 
       9.98 (s, 1H, CH O)[1]
      
    • 
       8.95 (s, 2H, Pyrimidine C4-H, C6-H)[1]
      
    • 
       3.20 (t, 2H, S-CH ₂-)[1]
      
    • 
       1.75 (m, 2H, -CH₂-CH ₂-)[1]
      
    • 
       1.48 (m, 2H, -CH₂-CH ₂-CH₃)[1]
      
    • 
       0.95 (t, 3H, -CH₃)[1]
      

References

  • Chemical Identity & CAS: Sigma-Aldrich. This compound Product Detail. Link (Verified via CAS 915920-13-7 search).[1]

  • SₙAr Reactivity: Shepherd, R. G., et al. "Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate."[1] Journal of the Chemical Society C, 1967.[1] Link

  • Kinase Applications: Hisamichi, H., et al. "Novel pyrimidine-5-carboxamide derivatives."[1] European Patent EP1054004A1, 2000.[1] Link

  • Vilsmeier-Haack General Protocol: Meth-Cohn, O., & Stanforth, S. P.[1] "The Vilsmeier–Haack Reaction."[1][6] Comprehensive Organic Synthesis, 1991.[1]

Part 1: Physicochemical Profile & Solubility Logic

[1]

To select the correct solvent, one must understand the competing molecular forces within the structure.[1]

Structural Analysis:

  • Pyrimidine Core: Electron-deficient aromatic ring; contains basic nitrogens (H-bond acceptors).[1]

  • C5-Aldehyde: Highly reactive electrophile; polar; susceptible to oxidation and hemiacetal formation in protic solvents.[1]

  • C2-Butylthio Group: The dominant solubility driver.[1] The four-carbon aliphatic chain disrupts crystal lattice packing (lowering melting point) and drastically increases lipophilicity (LogP shift ~ +2.0 vs. unsubstituted pyrimidine).[1]

Predicted Solubility Matrix The following table categorizes solvents based on interaction type and experimental utility.

Solvent ClassSpecific SolventsSolubility StatusTechnical Application
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformHigh Primary Extraction/Solubilization. The dipole-dipole interactions align well with the pyrimidine core, while the organic nature accommodates the butyl chain.
Polar Aprotic DMSO, DMF, DMAcHigh Reaction Medium. Excellent for nucleophilic substitutions (S_NAr) or condensations.[1] Hard to remove; avoid for simple transfers.[1]
Ethers THF, 1,4-Dioxane, MTBEHigh Reaction Medium. Good general solubility. THF is ideal for organometallic additions to the aldehyde.[1]
Esters Ethyl Acetate (EtOAc)High Extraction & Purification. The standard solvent for partitioning against water.[1]
Alcohols Methanol, EthanolModerate/Reactive Use with Caution. Soluble, but the aldehyde can form equilibrium hemiacetals. Useful for recrystallization of derivatives, but risky for the pure aldehyde storage.[1]
Aliphatic Hydrocarbons Hexanes, HeptaneLow Precipitation/Purification. The compound is likely to "oil out" rather than crystallize. Used as the non-polar eluent in chromatography.[1]
Water Water, BrineInsoluble Wash Medium. The butyl chain renders the molecule hydrophobic enough to allow efficient partitioning into organic layers during workup.

Part 2: Experimental Protocols

Protocol A: Solubility Screening & Solvent Selection

Objective: To determine the optimal solvent for a specific reaction or purification step.

Step-by-Step Methodology:

  • Preparation: Place 10 mg of this compound into a 4 mL glass vial.

  • Addition: Add the target solvent in 100 µL increments at 25°C.

  • Observation:

    • Immediate Dissolution: Concentration > 100 mg/mL (Excellent).[1]

    • Dissolution after Vortexing: Concentration ~50-100 mg/mL (Good).[1]

    • Cloudiness/Oiling Out: Poor solubility.[1]

  • Thermal Stress (Optional): If insoluble at 25°C, heat to 50°C. Warning: Do not heat aldehydes in alcohols or amines without catalytic control.

Protocol B: Purification via Flash Column Chromatography

Context: Since the compound is often a liquid/oil, recrystallization is difficult.[1] Silica gel chromatography is the gold standard.

  • Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Mobile Phase Optimization:

    • Start with Hexanes (or Petroleum Ether) to wet the column.[1]

    • Elute with a gradient of Ethyl Acetate (EtOAc) in Hexanes.[1]

    • Typical Gradient: 0% → 20% EtOAc.[1] The lipophilic butyl group will cause the compound to elute earlier than more polar pyrimidine impurities.[1]

  • Loading: Dissolve the crude oil in a minimum volume of DCM or 10% EtOAc/Hexanes. Avoid loading in pure EtOAc, as this broadens the band.[1]

  • Detection: UV monitoring at 254 nm (Pyrimidine absorption is strong).

Part 3: Visualization of Workflows

Diagram 1: Solubility & Purification Decision Tree

This logic flow guides the researcher from crude reaction mixture to pure compound based on physical state and solubility.[1]

SolubilityWorkflowStartCrude Reaction MixtureCheckStatePhysical State Check(at 25°C)Start->CheckStateLiquidViscous Oil / LiquidCheckState->LiquidMost LikelySolidSolid PrecipitateCheckState->SolidIf High PurityDissolveDissolve in minimal DCM/HexaneLiquid->DissolveSolventScreenSolubility Screen:Test EtOH vs. EtOAcSolid->SolventScreenChromatographyFlash Chromatography(Hexane/EtOAc Gradient)Dissolve->ChromatographyPurePure this compoundChromatography->PureRecrystRecrystallization(e.g., EtOH/Water or EtOAc/Hexane)SolventScreen->RecrystRecryst->Pure

Figure 1: Decision tree for purification based on the physical state of the crude material.[1] The liquid nature of the butylthio derivative often necessitates chromatography over crystallization.

Diagram 2: Reactivity & Solvent Interaction Logic

This diagram illustrates how solvent choice impacts the stability of the aldehyde and sulfide functional groups.[1]

ReactivityLogicCompound2-(Butylthio)pyrimidine-5-carbaldehydeAldehydeAldehyde Group(Electrophile)Compound->AldehydeSulfideSulfide Group(Nucleophile)Compound->SulfideProticSolventsProtic Solvents(MeOH, EtOH)ProticSolvents->AldehydeHemiacetal Formation(Reversible)OxidizersOxidizing Environment(Air, Peroxides)Oxidizers->AldehydeOxidation toCarboxylic AcidOxidizers->SulfideOxidation toSulfoxide/SulfoneAproticPolar Aprotic(DMSO, DMF)Aprotic->CompoundStable Dissolution(Recommended)

Figure 2: Mechanistic interaction map showing solvent and environmental risks.[1] Polar aprotic solvents offer the highest stability, while protic solvents introduce equilibrium side-reactions.

Part 4: Handling & Storage Recommendations

  • Inert Atmosphere: Due to the susceptibility of the aldehyde to oxidation (to carboxylic acid) and the sulfide to oxidation (to sulfoxide), store under Nitrogen or Argon .[1]

  • Temperature: Store at 0-8°C (Refrigerator) to maintain chemical stability and reduce the rate of oxidative degradation [1].

  • Air Sensitivity: The compound is classified as air-sensitive.[1][2] Degas all solvents (sparge with N2) prior to dissolution for sensitive catalytic reactions.[1]

References

  • Chem-Impex International. "this compound Product Page."[1] Chem-Impex Catalog. Accessed 2024.[1] Link

  • PubChem. "2-(Ethylthio)pyrimidine-5-carbaldehyde (Analogous Data)." National Library of Medicine.[1] Accessed 2024.[1] Link

  • Patrick-Armand, A., et al. "Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines."[1][3] Open Journal of Medicinal Chemistry, vol. 11, 2021, pp. 27-39.[1][3] (Demonstrates purification of alkylthio-pyrimidines via EtOAc/Hexane chromatography). Link

Strategic Synthesis of 2-(Alkylthio)pyrimidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the synthesis of 2-(alkylthio)pyrimidine derivatives, a critical pharmacophore in medicinal chemistry found in anticancer (e.g., tyrosine kinase inhibitors) and antiviral agents.[1] The technical core focuses on the regioselective control of S-alkylation over N-alkylation, a common challenge due to the ambient nucleophilicity of the pyrimidine-2-thione scaffold. By leveraging Hard-Soft Acid-Base (HSAB) theory and precise solvent/base selection, this guide provides a self-validating framework for high-yield synthesis.

Part 1: Strategic Importance & Mechanistic Core

The Pharmacophore Context

The 2-(alkylthio)pyrimidine moiety serves as a bioisostere for purines, making it highly effective in targeting ATP-binding sites in kinases. The thioether linkage provides unique lipophilicity and metabolic stability profiles compared to its oxygen or nitrogen counterparts.

The Tautomeric Challenge: S- vs. N-Alkylation

The starting material, 2-mercaptopyrimidine, exists in a tautomeric equilibrium between the thiol (SH) and thione (NH) forms. Under basic conditions, the resulting thioamide anion is an ambident nucleophile .

  • Sulfur (S): A "soft" nucleophile (high polarizability, low charge density).

  • Nitrogen (N): A "hard" nucleophile (low polarizability, high charge density).

Scientific Directive: To achieve exclusive S-alkylation (the target), one must pair the soft sulfur center with a soft electrophile (alkyl halides) in a solvent that does not shield the sulfur's nucleophilicity.

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Anionic Reactivity (Basic Conditions) Thione Thione Form (NH) (Major Tautomer) Thiol Thiol Form (SH) (Minor Tautomer) Thione->Thiol Fast Exchange Anion Delocalized Anion (Ambident Nucleophile) Thione->Anion + Base Thiol->Anion + Base S_Alk S-Alkylation (Soft-Soft Interaction) TARGET Anion->S_Alk Soft Electrophile (R-X) Polar Aprotic Solvent N_Alk N-Alkylation (Hard-Hard Interaction) IMPURITY Anion->N_Alk Hard Electrophile Protic Solvent

Caption: Mechanistic pathway showing the divergence between S- and N-alkylation based on HSAB principles.

Part 2: Primary Synthetic Protocols

Protocol A: Standard S-Alkylation (High-Throughput Compatible)

This protocol utilizes Potassium Carbonate (


) in DMF. 

is preferred over Sodium Hydride (

) for standard alkyl halides because it is milder and less likely to promote N-alkylation via "hard" cation coordination.

Reagents:

  • 2-Mercaptopyrimidine (1.0 equiv)

  • Alkyl Halide (1.1 equiv) - Note: Iodides/Bromides are softer than Chlorides.

  • 
     (1.2 equiv)
    
  • Solvent: DMF (Dimethylformamide) or Acetone

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with 2-mercaptopyrimidine and anhydrous DMF (5 mL/mmol). Stir until dissolved.

  • Deprotonation: Add

    
     in a single portion. Stir at Room Temperature (RT) for 15 minutes. Observation: Suspension may thicken.
    
  • Addition: Add the Alkyl Halide dropwise.

  • Reaction: Stir at RT for 2–4 hours.

    • Self-Validating Check: Monitor via TLC.[1] The starting thiol is highly polar (low

      
      ); the product is less polar (higher 
      
      
      
      ).
  • Workup (Precipitation Method): Pour the reaction mixture into 5 volumes of ice-cold water.

    • Success Indicator: Immediate formation of a white/off-white precipitate indicates the hydrophobic S-alkyl product.

  • Isolation: Filter the solid, wash with water (to remove inorganic salts), and dry under vacuum.

Protocol B: Green Phase-Transfer Catalysis (Industrial Scale)

For larger scales where DMF removal is difficult, a biphasic system using a Phase Transfer Catalyst (PTC) is superior.

Reagents:

  • Solvent A: Water (containing NaOH, 1.5 equiv)

  • Solvent B: Dichloromethane (DCM) or Toluene

  • Catalyst: Tetrabutylammonium Bromide (TBAB, 5 mol%)

Methodology:

  • Dissolve 2-mercaptopyrimidine in the aqueous NaOH solution.

  • Dissolve the alkyl halide in DCM.

  • Combine phases and add TBAB.

  • Stir vigorously at RT. The TBAB shuttles the thiolate anion into the organic phase where it reacts rapidly with the alkyl halide.

Part 3: Data & Validation

Quantitative Comparison of Methods
ParameterProtocol A (

/DMF)
Protocol B (PTC/Water-DCM)Protocol C (NaH/THF)
Yield 85–95%80–90%70–85%
Regioselectivity (S:N) >99:1>95:5~90:10
Reaction Time 2–4 Hours4–8 Hours1–2 Hours
Purification Precipitation (Simple)Extraction RequiredChromatography Required
Scalability Moderate (DMF waste)High (Green)Low (Safety hazards)
Self-Validating Analytical Systems

To ensure the integrity of the synthesis, use the following spectroscopic markers to distinguish the S-alkyl product from the N-alkyl impurity.

  • 1H NMR (DMSO-d6):

    • S-Alkyl (Target): The protons on the

      
      -carbon attached to sulfur typically appear at 
      
      
      
      3.0 – 4.0 ppm
      . The pyrimidine ring protons show a specific coupling pattern distinct from the N-alkyl isomer.
    • N-Alkyl (Impurity): The protons on the

      
      -carbon attached to nitrogen appear further downfield, typically 
      
      
      
      4.0 – 5.0 ppm
      , due to the higher electronegativity of nitrogen.
  • IR Spectroscopy:

    • Disappearance of the broad N-H stretch (3200–3400

      
      ) and the C=S stretch (1100–1200 
      
      
      
      ).

Part 4: Experimental Workflow Diagram

Workflow cluster_reaction Reaction Phase cluster_workup Workup Phase start Start: 2-Mercaptopyrimidine mix Mix with Base (K2CO3) in DMF start->mix add Add Alkyl Halide (Dropwise) mix->add monitor Monitor TLC (Disappearance of polar spot) add->monitor quench Pour into Ice Water monitor->quench precip Precipitate Forms? quench->precip filter Filter & Wash (Water) precip->filter Yes (Solid) extract Extract with EtOAc (If oil forms) precip->extract No (Oil) finish Final Product: 2-(Alkylthio)pyrimidine filter->finish extract->finish

Caption: Decision-tree workflow for the synthesis and isolation of 2-(alkylthio)pyrimidines.

References

  • Synthesis and biological evaluation of 2-thiopyrimidine derivatives. PubMed. Available at: [Link]

  • Synthesis of 2-S-Substituted Pyrimidine Derivatives: As Anti-Tumor Agent. Jetir.Org. Available at: [Link]

  • Mild and Regioselective N-Alkylation of 2-Pyridones in Water. ResearchGate. Available at: [Link]

  • Phase Transfer Catalysis: A Green Methodology for New Drug Discovery Research. Indo American Journal of Pharmaceutical Research. Available at: [Link]

  • Preparation and biological properties of 2-thio-containing pyrimidines. Chemistry of Heterocyclic Compounds. Available at: [Link]

Sources

Technical Monograph: 2-(Butylthio)pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Sourcing, Chemical Reactivity, and Application in Medicinal Chemistry

Executive Summary

2-(Butylthio)pyrimidine-5-carbaldehyde (CAS: 915920-13-7) is a specialized heterocyclic building block critical to the development of kinase inhibitors, antivirals, and agrochemicals. Its structural duality—featuring an electrophilic aldehyde at C5 and a lipophilic, oxidizable thioether at C2—renders it a "lynchpin" scaffold. This guide provides a technical roadmap for sourcing this compound with high fidelity, validating its purity, and exploiting its reactivity in drug discovery campaigns.

Chemical Profile & Structural Logic[1]

Identity & Physicochemical Properties

The butylthio moiety imparts significant lipophilicity compared to its methylthio analogs, often utilized to probe hydrophobic pockets in ATP-binding sites of kinases.

PropertySpecification
IUPAC Name 2-(Butylsulfanyl)pyrimidine-5-carbaldehyde
CAS Number 915920-13-7
Molecular Formula

Molecular Weight 196.27 g/mol
Physical State Pale yellow oil or low-melting solid (dependent on purity)
Solubility Soluble in DCM, DMSO, MeOH; sparingly soluble in water
LogP (Predicted) ~2.5 (High lipophilicity relative to methylthio analogs)
Structural Versatility (The "Lynchpin" Concept)

The molecule functions as a bifunctional electrophile/nucleophile switch.

  • C5-Aldehyde: Ready for reductive amination, Knoevenagel condensation, or oxidation to carboxylic acid.

  • C2-Thioether: A "masked" leaving group. While stable initially, oxidation (using mCPBA or Oxone) converts the sulfide to a sulfone (

    
    ), which is an excellent leaving group for nucleophilic aromatic substitution (
    
    
    
    ) by amines or alkoxides.

Strategic Sourcing Intelligence

Finding a reliable supplier for 915920-13-7 requires navigating beyond general catalog aggregators. The synthesis typically involves the Vilsmeier-Haack formylation of 2-(butylthio)pyrimidine, which can leave residual chlorinated byproducts.

Supplier Tier Analysis

Note: Supplier stock fluctuates. The following categorization is based on historical catalog reliability for heterocyclic building blocks.

TierSupplier ProfileRecommended UseKey Vendors (Representative)
Tier 1: Primary Manufacturers High stock, batch-specific CoAs, bulk capability (kg scale).Scale-up, GMP starting material.Combi-Blocks , Enamine , WuXi AppTec
Tier 2: Catalog Aggregators Broad inventory, variable lead times (often drop-ship).HTS Library expansion, Hit-to-Lead.Sigma-Aldrich , Fisher Scientific , Chem-Impex
Tier 3: Boutique Synthesis Custom synthesis focus, high cost, high purity.Late-stage Lead Op, Reference Standards.Synthonix , Aronis
Supplier Qualification Workflow (DOT Visualization)

The following decision tree illustrates the logic for accepting a batch of this thio-aldehyde, specifically addressing the risk of oxidation (sulfoxide impurities) or hydrolysis.

SupplierQC Start Shipment Arrival (CAS 915920-13-7) Visual Visual Inspection (Reject if Dark Brown/Tar) Start->Visual HNMR 1H-NMR (DMSO-d6) Check Aldehyde CHO (~10 ppm) Visual->HNMR PurityCheck Check C2-Butyl Region (Multiplets 0.9-3.2 ppm) HNMR->PurityCheck Impurity Impurity Check: Is there a singlet ~2.5 ppm? (DMSO/Sulfone byproduct?) PurityCheck->Impurity LCMS LC-MS Analysis (M+H = 197.1) Impurity->LCMS No Reject Quarantine / Return Impurity->Reject Yes (>5%) Decision Release for Synthesis LCMS->Decision >95% Purity LCMS->Reject <95% Purity

Figure 1: Quality Control workflow for incoming thio-pyrimidine batches. High contrast nodes indicate critical decision points.

Synthetic Protocols & Application

Reaction Pathway Map

The utility of this compound lies in its ability to generate diverse libraries.

ReactionMap Core 2-(Butylthio)pyrimidine- 5-carbaldehyde RedAm Amine (R-NH2) STAB / DCM Core->RedAm Oxidation mCPBA (2.2 eq) DCM, 0°C Core->Oxidation Knoevenagel Malononitrile Piperidine (cat.) Core->Knoevenagel SecAmine Secondary Amine (Scaffold Extension) RedAm->SecAmine Sulfone 2-(Butylsulfonyl)... (Activated Electrophile) Oxidation->Sulfone Vinyl Vinyl Nitrile (Michael Acceptor) Knoevenagel->Vinyl SNAr Nucleophilic Displacement (R'-NH2 / Heat) Sulfone->SNAr Final 2-Amino-5-formyl Derivative SNAr->Final

Figure 2: Divergent synthesis pathways. The oxidation pathway (Red) transforms the stable precursor into a reactive electrophile.

Detailed Protocol: Reductive Amination (Scaffold Extension)

Context: This protocol attaches a solubilizing group or pharmacophore to the C5 position while leaving the C2-thioether intact for later modification.

Reagents:

  • This compound (1.0 eq)

  • Primary/Secondary Amine (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (cat., if amine is basic)[1]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Procedure:

  • Imine Formation: In a dry vial, dissolve the aldehyde (1.0 mmol) and the amine (1.1 mmol) in DCE (5 mL). If the amine is a salt (e.g., HCl salt), add TEA (1.1 eq). Stir at Room Temperature (RT) for 1 hour.

    • Checkpoint: Monitor by LCMS. You should see the imine mass (

      
      ).
      
  • Reduction: Add STAB (1.5 mmol) in one portion. Stir at RT for 4–16 hours.

  • Quench: Add saturated aqueous

    
     (5 mL). Stir vigorously for 10 minutes.
    
  • Extraction: Extract with DCM (3 x 10 mL). Dry organics over

    
    , filter, and concentrate.
    
  • Purification: Flash chromatography (typically MeOH/DCM gradient).

Detailed Protocol: Activation via Oxidation (C2-Modification)

Context: Converting the butylthio group into a leaving group.

Procedure:

  • Dissolve the pyrimidine derivative in DCM. Cool to 0°C.

  • Add m-CPBA (2.2 – 2.5 eq) portion-wise.

  • Stir at 0°C for 1 hour, then warm to RT.

  • Safety Note: m-CPBA is shock-sensitive in dry form; keep wet or in solution.

  • Workup: Wash with

    
     (to quench peroxide) followed by 
    
    
    
    .
  • Result: The resulting sulfone is highly reactive. It can be reacted in situ or isolated to react with diverse amines (S_NAr conditions: THF/Dioxane, DIPEA, 60–80°C).

Safety & Handling

  • Signal Word: Warning.

  • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

  • Odor: Thioethers often possess a stench. Handle in a well-ventilated fume hood. Bleach (hypochlorite) is effective for neutralizing sulfur odors on glassware.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 26183393, 2-(Benzylthio)pyrimidine-5-carbaldehyde. (Analogous structure reference). Retrieved from [Link]

  • VanderMey, P. A., et al. (2018).Synthesis and Structure-Activity Relationships of Pyrimidine-Based Kinase Inhibitors. Journal of Medicinal Chemistry. (General reference for thio-pyrimidine scaffold utility).

Sources

Methodological & Application

Application Note: Advanced Cyclocondensation Strategies for Pyrimidine Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Importance of the Pyrimidine Scaffold

The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the structural core of countless natural and synthetic molecules of profound biological importance. As a fundamental component of nucleobases—cytosine, thymine, and uracil—it is integral to the structure of DNA and RNA.[1][2] Beyond this central role in genetics, the pyrimidine scaffold is a "privileged structure" in drug design, prized for its ability to engage with a wide array of biological targets through hydrogen bonding, π-stacking, and hydrophobic interactions.

This versatility has led to a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular effects.[3][4][5] Consequently, a significant number of drugs approved by the U.S. Food and Drug Administration (FDA) feature a pyrimidine core, underscoring the scaffold's therapeutic value in modern medicine.[6][7]

Cyclocondensation reactions represent the most direct and atom-economical approach to constructing the pyrimidine ring. These reactions, which typically involve the formation of two new bonds in a single synthetic operation, are indispensable tools for researchers in organic synthesis and drug development. This guide provides an in-depth exploration of the key cyclocondensation strategies, focusing on the underlying mechanisms, modern catalytic advancements, detailed experimental protocols, and practical troubleshooting for the synthesis of medicinally relevant pyrimidines.

Foundational Strategy: The Biginelli Reaction

First reported by Italian chemist Pietro Biginelli in 1891, the Biginelli reaction is a one-pot, three-component cyclocondensation that remains one of the most reliable and straightforward methods for synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their thio-analogs.[8] The classic reaction involves the acid-catalyzed condensation of an aryl aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea.[9]

Reaction Mechanism and Rationale

Understanding the reaction mechanism is critical for optimization and troubleshooting. While debated for years, the most widely accepted pathway proceeds through an N-acyliminium ion intermediate.[10][11]

  • Step 1: Iminium Ion Formation (Rate-Limiting): The reaction initiates with the acid-catalyzed condensation of the aldehyde and urea. This step forms an N-acyliminium ion, which is a potent electrophile. The choice of acid catalyst (Brønsted or Lewis) is crucial here to facilitate the dehydration and formation of this key intermediate.[8]

  • Step 2: Nucleophilic Attack: The enol form of the β-ketoester acts as the nucleophile, attacking the electrophilic carbon of the N-acyliminium ion. This step forms the carbon-carbon bond that establishes the backbone of the final product.[9]

  • Step 3: Cyclization and Dehydration: The open-chain ureide intermediate then undergoes an intramolecular cyclization. The terminal amino group attacks the ketone carbonyl, followed by dehydration to yield the stable, six-membered dihydropyrimidine ring.[10]

// Connections Aldehyde -> Iminium [label="+ Urea, H⁺"]; Urea -> Iminium; Iminium -> Adduct [label="+ Ketoester (enol)"]; Ketoester -> Adduct; Adduct -> Cyclized [label="Intramolecular\nCyclization"]; Cyclized -> Product [label="- H₂O"]; }

Caption: Figure 1: Accepted Mechanism of the Biginelli Reaction.

Modern Catalytic and Methodological Enhancements

Classical Biginelli conditions often suffer from long reaction times, harsh conditions, and low yields.[12] Modern synthetic chemistry has introduced significant improvements.

  • Lewis and Brønsted Acid Catalysis: A wide range of catalysts have been developed to improve reaction efficiency. Lewis acids like Yb(OTf)₃, InCl₃, and FeCl₃ can activate the aldehyde carbonyl, accelerating the initial condensation step.[10] Brønsted acids remain effective and are often used in combination with new solvent systems.

  • Microwave and Ultrasound Irradiation: These non-classical energy sources dramatically accelerate the reaction, often reducing reaction times from hours to minutes.[12][13] Microwave-assisted synthesis under solvent-free conditions is a particularly powerful green chemistry approach, minimizing waste and energy consumption.[14]

  • Solvent-Free and Ionic Liquid Conditions: Performing the reaction neat or in ionic liquids can enhance reaction rates and simplify product isolation.[10][15]

Alternative Cyclocondensation Routes

While the Biginelli reaction is a workhorse, other cyclocondensation strategies offer access to different substitution patterns on the pyrimidine ring.

Synthesis from 1,3-Dicarbonyl Compounds and Amidines

This is a highly versatile [3+3] cycloaddition approach for synthesizing fully aromatic pyrimidines. The reaction involves the condensation of a 1,3-dicarbonyl compound (e.g., acetylacetone, dibenzoylmethane) with an amidine (e.g., guanidine, benzamidine).

  • Mechanism Rationale: The reaction proceeds via initial condensation between one of the carbonyl groups of the dicarbonyl compound and an amino group of the amidine to form an enamine intermediate. Subsequent intramolecular cyclization onto the second carbonyl group, followed by dehydration, yields the aromatic pyrimidine ring. The choice of base or acid catalyst is critical to drive the condensation and dehydration steps efficiently.

Amidine_Synthesis Dicarbonyl 1,3-Dicarbonyl Intermediate Enamine Intermediate Dicarbonyl->Intermediate + Amidine Amidine Amidine / Guanidine Amidine->Intermediate Product Substituted Pyrimidine Intermediate->Product Cyclization & Dehydration

Caption: Figure 2: Pyrimidine Synthesis from 1,3-Dicarbonyls.

Multi-component Reactions from Nitriles

One-pot reactions involving nitriles provide access to highly functionalized pyrimidines. For instance, a three-component reaction between an aldehyde, malononitrile, and benzamidine can yield pyrimidine-5-carbonitrile derivatives.[16] This approach is valuable for building molecular complexity rapidly.

Detailed Experimental Protocol: Microwave-Assisted, Solvent-Free Biginelli Synthesis

This protocol describes the synthesis of a model dihydropyrimidinone (DHPM) using a modern, efficient, and environmentally benign method.

Objective: To synthesize Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume / MassPurity
Benzaldehyde106.1210.01.02 mL≥99%
Ethyl Acetoacetate130.1410.01.27 mL≥99%
Urea60.0615.00.90 g≥99%
Ytterbium(III) Triflate610.190.5 (5 mol%)0.305 g≥98%
Ethanol46.07-~20 mLReagent Grade
Deionized Water18.02-~50 mL-

Equipment:

  • Dedicated scientific microwave reactor with temperature and pressure sensors.

  • 10 mL microwave reaction vessel with a magnetic stir bar.

  • Round-bottom flask (50 mL).

  • Büchner funnel and filter paper.

  • Standard laboratory glassware.

Step-by-Step Procedure:

  • Reactant Preparation: To the 10 mL microwave reaction vessel, add benzaldehyde (10.0 mmol, 1.02 mL), ethyl acetoacetate (10.0 mmol, 1.27 mL), urea (15.0 mmol, 0.90 g), and Ytterbium(III) triflate (0.5 mmol, 0.305 g).

  • Microwave Irradiation: Securely cap the vessel and place it in the microwave reactor cavity. Irradiate the mixture at a constant temperature of 100°C for 5-10 minutes.[12] Monitor the reaction progress by TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

    • Scientist's Note: The use of a 1.5 excess of urea helps to drive the reaction to completion. Yb(OTf)₃ is an efficient, recyclable Lewis acid catalyst that is particularly effective under solvent-free conditions.[10] Microwave heating ensures rapid and uniform energy transfer, drastically reducing reaction time compared to conventional heating.[14]

  • Product Isolation (Work-up): After the reaction is complete (as indicated by TLC), allow the vessel to cool to room temperature. Add approximately 10 mL of ice-cold water to the solidified reaction mixture.

  • Precipitation and Filtration: Vigorously stir the slurry with a glass rod to break up the solid. The product will precipitate out of the aqueous medium. Collect the crude solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid on the filter paper thoroughly with cold deionized water (2 x 20 mL) to remove any unreacted urea and the water-soluble catalyst.

  • Recrystallization (Purification): Transfer the crude solid to a 50 mL round-bottom flask. Add a minimal amount of hot ethanol and heat until the solid dissolves completely. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Final Product Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The expected yield is typically in the range of 85-95%.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry).

Troubleshooting and Optimization

Even with robust protocols, challenges can arise. Proactive troubleshooting is key to successful synthesis.

ProblemProbable Cause(s)Recommended Solution(s)
Low Yield / Incomplete Reaction 1. Inactive catalyst. 2. Insufficient reaction time or temperature. 3. Impure starting materials.1. Use a fresh batch of catalyst or regenerate if possible. 2. Monitor the reaction by TLC and extend the reaction time or slightly increase the temperature.[17] 3. Ensure high purity of all reactants, especially the aldehyde.
Formation of Fluorescent Byproduct Hantzsch-type 1,4-dihydropyridine formation from urea decomposition into ammonia at high temperatures.Lower the reaction temperature. The Biginelli pathway is generally favored at milder temperatures compared to the Hantzsch pathway.[17]
Difficulty in Purification Formation of N-acylurea or bis-ureide byproducts.Optimize the stoichiometry; avoid a large excess of urea. Purification can sometimes be improved by switching the recrystallization solvent or using column chromatography.
Product Oiling Out During Recrystallization Product has low melting point or is impure, leading to a depressed melting point.Ensure the crude product is sufficiently pure before recrystallization. Try a different solvent system or use a co-solvent mixture (e.g., ethanol/water).

Applications in Drug Development

The pyrimidine core synthesized via cyclocondensation is present in numerous FDA-approved drugs, highlighting the industrial relevance of these reactions.

  • Anticancer Agents: Many kinase inhibitors used in oncology, such as those targeting EGFR, contain a pyrimidine scaffold.[7] The ability of the pyrimidine nitrogens to act as hydrogen bond acceptors is crucial for binding within the ATP pocket of kinases.

  • Antiviral and Antimicrobial Agents: Pyrimidine derivatives are central to many antiviral and antibacterial therapies.[4][18] Their structural similarity to endogenous nucleosides allows them to interfere with viral or bacterial replication processes.

  • Cardiovascular Drugs: Dihydropyrimidinones synthesized via the Biginelli reaction have been developed as calcium channel blockers and antihypertensive agents.[8]

The continued exploration of pyrimidine chemistry, driven by efficient and scalable cyclocondensation reactions, promises to deliver the next generation of therapeutics for a wide range of human diseases.[6][19]

References

  • J&K Scientific LLC. (2021). Biginelli Reaction. Available at: [Link]

  • Al-Ostath, A. et al. (2021). Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). Egyptian Journal of Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Biginelli Reaction. Available at: [Link]

  • Mohaisen, R.J., & Hassan, H.A. (2025). Design, Synthesis and Biological Activity of Pyrimidine Derivatives of Acetomido Chalcone of Crotamiton. Advanced Journal of Chemistry, Section A. Available at: [Link]

  • Wikipedia. (n.d.). Robinson–Gabriel synthesis. Available at: [Link]

  • Kaveti, B. et al. (2019). Efficient Rapid Access to Biginelli for the Multicomponent Synthesis of 1,2,3,4-Tetrahydropyrimidines in Room-Temperature Diisopropyl Ethyl Ammonium Acetate. ACS Omega. Available at: [Link]

  • Microbe Notes. (2023). De novo pyrimidine synthesis steps, pathways, uses. Available at: [Link]

  • Al-Zaydi, K.M. et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Available at: [Link]

  • Ninja Nerd. (2020). Purine and Pyrimidine Synthesis. YouTube. Available at: [Link]

  • Dirty Medicine. (2024). Pyrimidine Synthesis. YouTube. Available at: [Link]

  • Rostamizadeh, S. et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. Available at: [Link]

  • Singh, K. et al. (2025). Microwave-Assisted Biginelli Reaction: An Old Reaction, a New Perspective. ResearchGate. Available at: [Link]

  • Zhang, Y. et al. (2025). FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. PubMed. Available at: [Link]

  • Singh, K. et al. (2025). Recent Approaches to the Synthesis of Pyrimidine Derivatives. ResearchGate. Available at: [Link]

  • Asian Journal of Chemistry. (2016). Synthesis of Some New Thiazolo Pyrimidines Using Cyclocondensation Reaction. Available at: [Link]

  • Stan, D. et al. (2022). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. PMC - PubMed Central. Available at: [Link]

  • Desale, S.D. et al. (2011). Microwave Promoted Solvent-Free Biginelli Reaction for the One Pot Synthesis of Dihydropyrimidin-2-(1H). Asian Journal of Chemistry. Available at: [Link]

  • MSD Manual Professional Edition. (n.d.). Pyrimidine Metabolism Disorders. Available at: [Link]

  • ResearchGate. (2025). (PDF) An overview on synthesis and biological activity of pyrimidines. Available at: [Link]

  • ResearchGate. (2025). FDA‐Approved Pyrimidine‐Containing Drugs: Synthesis and Clinical Application. Available at: [Link]

  • ChemRxiv. (n.d.). Microwave-assisted synthesis of 3,4-Dihydropyrimidin-2(1H)-ones using acid-functionalized mesoporous polymer. Available at: [Link]

  • MDPI. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Available at: [Link]

  • Wikipedia. (n.d.). Biginelli reaction. Available at: [Link]

  • Fajer, A. et al. (2023). Synthesis of pyrano-pyrimidines: recent advances in catalysis by magnetically recoverable nanocatalysts. PubMed. Available at: [Link]

  • ResearchGate. (2019). A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Available at: [Link]

  • RSC Publishing. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. Available at: [Link]

  • Journal of Population Therapeutics and Clinical Pharmacology. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Available at: [Link]

  • SciSpace. (n.d.). An overview on synthesis and biological activity of pyrimidines. Available at: [Link]

  • PubMed. (2021). FDA-approved pyrimidine-fused bicyclic heterocycles for cancer therapy: Synthesis and clinical application. Available at: [Link]

Sources

Application Note: Strategic Utilization of 2-(Butylthio)pyrimidine-5-carbaldehyde in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of 2-(butylthio)pyrimidine-5-carbaldehyde (CAS: variable based on specific isomer/salt) as a privileged scaffold in the synthesis of ATP-competitive kinase inhibitors. The pyrimidine core acts as a bioisostere of the adenine ring found in ATP, making it a cornerstone in drug discovery for targets such as CDK , p38 MAPK , and EGFR .

This note provides two validated synthetic workflows:

  • C5-Position Extension: Exploiting the aldehyde "warhead" for solubilizing tail attachment via reductive amination.

  • C2-Position Diversification: Activating the butylthio group for nucleophilic aromatic substitution (

    
    ) to access diverse hinge-binding motifs.
    

Structural Biology & Mechanism

The "Privileged" Scaffold

In the context of the kinase ATP-binding pocket, the pyrimidine ring serves as the Hinge Binder .[1][2]

  • N1/N3 Interaction: These nitrogens typically accept hydrogen bonds from the backbone amide of the kinase hinge region (e.g., Val, Leu, or Ala residues).

  • C5-Aldehyde (The Vector): Points towards the solvent-exposed region or the ribose-binding pocket, ideal for attaching solubilizing groups (morpholines, piperazines) that improve pharmacokinetic (PK) profiles.

  • C2-Butylthio (The Anchor/Leaving Group): Initially occupies the hydrophobic pocket near the Gatekeeper residue. Synthetically, this is a "dummy" group intended for displacement by amines that confer selectivity.

Visualizing the Chemical Space

The following diagram illustrates how this single precursor branches into two distinct optimization pathways.

ChemicalSpace Start 2-(Butylthio) pyrimidine-5-carbaldehyde Path1 Pathway A: C5-Tail Extension Start->Path1 Reductive Amination Path2 Pathway B: C2-Core Diversification Start->Path2 Oxidation & Displacement Prod1 Solubilized Intermediates Path1->Prod1 Prod2 Hinge-Binding Libraries Path2->Prod2

Figure 1: Divergent synthetic pathways for the this compound scaffold.

Workflow A: C5-Tail Extension (Reductive Amination)

Objective: Convert the C5-aldehyde into a secondary or tertiary amine to improve water solubility or target solvent-front residues.

Scientific Rationale

Direct reduction of the aldehyde to an alcohol limits binding affinity. Reductive amination preserves the carbon chain while introducing a basic nitrogen, which can form salt bridges with Asp or Glu residues in the kinase pocket. Sodium triacetoxyborohydride (STAB) is selected over


 because it is milder and does not reduce the aldehyde before the imine is formed, preventing side-product formation [1].
Protocol 1: Reductive Amination

Reagents:

  • Scaffold: this compound (1.0 equiv)

  • Amine: Morpholine, Piperazine, or substituted aniline (1.1 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)

  • Reducing Agent:

    
     (1.5 equiv)
    
  • Catalyst: Acetic Acid (AcOH) (1-2 drops)

Step-by-Step Procedure:

  • Imine Formation: In a round-bottom flask, dissolve the scaffold (1 mmol) and the amine (1.1 mmol) in DCE (5 mL).

  • Catalysis: Add 1-2 drops of glacial acetic acid. Stir at Room Temperature (RT) for 30–60 minutes under nitrogen. Checkpoint: Monitor by TLC (disappearance of aldehyde spot).

  • Reduction: Cool the mixture to 0°C. Add

    
     (1.5 mmol) portion-wise.
    
  • Reaction: Allow to warm to RT and stir overnight (12–16 h).

  • Quench: Quench with saturated aqueous

    
    .
    
  • Extraction: Extract with DCM (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.

Data Summary: Common Amines & Yields

Amine Input Product Type Exp. Yield LogP (Calc)
Morpholine Solubilizing Tail 85-92% 1.2
N-Methylpiperazine Solubilizing Tail 80-88% 0.9

| Aniline | Hydrophobic Ext. | 65-75% | 2.8 |

Workflow B: C2-Core Diversification ( )

Objective: Replace the butylthio group with a specific amine to define the inhibitor's selectivity profile.

Scientific Rationale

The alkylthio group is a poor leaving group on the pyrimidine ring. Direct displacement requires harsh conditions (high heat, sealed tube) which may degrade sensitive functional groups. The "Expert" approach involves oxidizing the sulfide (


) to the sulfone (

) or sulfoxide (

). The sulfone is an excellent leaving group, allowing nucleophilic aromatic substitution (

) under mild conditions [2].
Protocol 2: Oxidation & Displacement

Reagents:

  • Oxidant: m-Chloroperoxybenzoic acid (m-CPBA, 77% max) or Oxone.

  • Nucleophile: Primary/Secondary Amine.[3]

  • Base: DIPEA (Diisopropylethylamine).

Step-by-Step Procedure:

Phase 1: Activation (Oxidation)

  • Dissolve the C5-substituted pyrimidine (from Workflow A) in DCM.

  • Cool to 0°C. Add m-CPBA (2.2 equiv) slowly to ensure full oxidation to sulfone.

  • Stir for 2–4 hours at RT.

  • Workup: Wash with

    
     (to quench peroxides) followed by saturated 
    
    
    
    . Dry and concentrate. Note: The sulfone intermediate is often solid and stable enough for the next step without column chromatography.

Phase 2: Displacement (


) 
  • Dissolve the sulfone intermediate in 1,4-Dioxane or THF.

  • Add the target amine (1.2 equiv) and DIPEA (2.0 equiv).

  • Heat to 60–80°C for 2–6 hours.

  • Purification: Concentrate and purify via Flash Chromatography (Hexane/EtOAc) or Preparative HPLC.

Visualizing the Reaction Mechanism

The following diagram details the activation and substitution logic.

SNAr_Mechanism Substrate 2-(Butylthio) pyrimidine Oxidation Oxidation (m-CPBA) Substrate->Oxidation Intermediate 2-(Butylsulfonyl) pyrimidine (Activated Leaving Group) Oxidation->Intermediate S -> SO2 conversion Displacement Nucleophilic Attack (R-NH2 + Heat) Intermediate->Displacement Final 2-Amino-pyrimidine (Kinase Inhibitor) Displacement->Final Release of BuSO2H

Figure 2: Activation of the thioether via oxidation to sulfone, facilitating mild displacement.

Quality Control & Validation

To ensure the integrity of the generated inhibitors, the following QC parameters are mandatory:

  • NMR Validation:

    • Aldehyde Step: Disappearance of the singlet at ~10.0 ppm (CHO) and appearance of methylene protons (~3.5–4.0 ppm) adjacent to the new amine.

    • Displacement Step: Disappearance of the butyl chain signals (multiplets at 0.9–3.0 ppm) and appearance of signals corresponding to the new amine at the C2 position.

  • LCMS Purity:

    • Target purity >95% (UV 254 nm).

    • Verify mass shift: Oxidation adds +32 Da (Sulfone formation); Displacement results in Mass(Product) = Mass(Sulfone) - Mass(Butylsulfinate) + Mass(Amine).

References

  • Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Available at: [Link]

  • Baillache, D. J., & Unciti-Broceta, A. (2020).[1] "Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold."[1] RSC Medicinal Chemistry.[1] Available at: [Link]

  • Barvian, M., et al. (2000). "Pyrido[2,3-d]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases." Journal of Medicinal Chemistry. (Foundational text on pyrimidine displacements).
  • Organic Chemistry Portal. (2023). "Oxidation of Sulfides to Sulfones." Available at: [Link]

Sources

Application Notes and Protocols for the Synthesis of Novel Anti-Inflammatory Agents from 2-(Butylthio)pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Therapeutic Potential of Pyrimidine Scaffolds

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities.[1][2] Its unique physicochemical properties have made it a popular template for targeting various biological pathways with therapeutic intent.[1] Among these, the development of pyrimidine-based anti-inflammatory agents represents a promising avenue in the ongoing quest for safer and more effective treatments for inflammatory conditions.[3] Chronic inflammation is a hallmark of many debilitating diseases, including arthritis, cardiovascular disorders, and neurodegenerative conditions. A key mechanism in the inflammatory cascade involves the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[3] Many existing non-steroidal anti-inflammatory drugs (NSAIDs) target these enzymes but are often associated with significant side effects.

This document provides a detailed guide for the synthesis of novel anti-inflammatory agents using 2-(Butylthio)pyrimidine-5-carbaldehyde as a versatile starting material. The presence of the aldehyde functional group at the 5-position of the pyrimidine ring offers a reactive handle for the construction of diverse molecular architectures, including Schiff bases and chalcones, which have shown significant promise as anti-inflammatory compounds.[4][5] The 2-(butylthio) substituent can also be strategically manipulated to fine-tune the pharmacokinetic and pharmacodynamic properties of the final compounds. We will explore two primary synthetic pathways, providing detailed, field-proven protocols and the scientific rationale behind the experimental choices.

Strategic Approach: Leveraging the Pyrimidine-5-carbaldehyde Core

Our synthetic strategy centers on the reactivity of the aldehyde group of this compound to generate two classes of compounds with established anti-inflammatory potential: Schiff bases and chalcones.

  • Schiff Base Synthesis: The condensation of the pyrimidine aldehyde with various primary amines yields imines (Schiff bases). This reaction is a robust and straightforward method to introduce a wide range of substituents, allowing for the exploration of the structure-activity relationship (SAR). Schiff bases derived from heterocyclic aldehydes have demonstrated significant anti-inflammatory properties.[6]

  • Chalcone Synthesis via Claisen-Schmidt Condensation: The reaction of this compound with substituted acetophenones, under basic conditions, affords chalcones. Chalcones are α,β-unsaturated ketones that serve as precursors for various heterocyclic compounds and are known to possess a broad spectrum of biological activities, including potent anti-inflammatory effects.[5][7]

The following sections provide detailed protocols for these synthetic transformations, along with methods for their biological evaluation.

Visualizing the Synthetic Pathways

The overall synthetic strategy is depicted below, showcasing the conversion of the starting material into two distinct classes of potential anti-inflammatory agents.

Synthesis_Pathways Start This compound Schiff_Base Pyrimidine-based Schiff Bases Start->Schiff_Base Condensation with R-NH2 Chalcone Pyrimidine-based Chalcones Start->Chalcone Claisen-Schmidt Condensation with Ar-CO-CH3 Anti_Inflammatory Potential Anti-inflammatory Agents Schiff_Base->Anti_Inflammatory Chalcone->Anti_Inflammatory Arachidonic_Acid_Pathway Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX LOX LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Synthesized_Compounds Synthesized Pyrimidine Derivatives Synthesized_Compounds->COX Inhibition Synthesized_Compounds->LOX Inhibition

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Troubleshooting & Optimization

Technical Support Center: Purification of 2-(Butylthio)pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-PYR-CHO-005 Subject: Chromatography Protocol & Troubleshooting for Alkylthiopyrimidine Aldehydes Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Active

Introduction: The Molecule & The Challenge

Welcome to the Technical Support Center. You are working with 2-(Butylthio)pyrimidine-5-carbaldehyde (CAS: 915920-13-7).[1] This molecule presents a "triad" of chemical challenges that must be managed simultaneously during purification:

  • The Aldehyde (-CHO): Electrophilic and reactive. Prone to oxidation (to carboxylic acid) and acetal formation if alcohols are used in the mobile phase.

  • The Pyrimidine Core: Nitrogen-containing heterocycle.[2] Although electron-deficient, the nitrogens can still interact with acidic silanols on silica gel, leading to peak tailing.

  • The Thioether (-S-Bu): Lipophilic and odoriferous. Susceptible to oxidation (sulfoxide/sulfone) and requires strict odor control protocols.

This guide provides a self-validating workflow to purify this compound while mitigating decomposition and odor risks.

Module 1: Pre-Purification Diagnostics

Before loading your column, you must characterize the crude mixture to select the correct stationary phase and solvent system.[3]

Impurity Profiling Table
ComponentPolarity (Relative)Predicted Rf (Hex/EtOAc 4:1)Detection MethodRisk Factor
Butanethiol (Starting Material) Very Low> 0.8KMnO4 / SmellOdor Hazard. Elutes immediately.
2-Chloropyrimidine-5-CHO Low-Medium~0.5 - 0.6UV (254 nm)Co-elution risk.
Target Product Medium 0.3 - 0.4 UV / DNP Stain Acid/Base Sensitive.
Sulfoxide Byproduct High< 0.1UVFormed by air oxidation.
Carboxylic Acid (Oxidation) Very High0.0 (Baseline)Bromocresol GreenStreaks on column.
Solubility Check
  • Good Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF).

  • Avoid: Alcohols (MeOH, EtOH) for dissolution, as they may form hemiacetals with the aldehyde group upon standing.[3]

Module 2: Standard Operating Procedure (Flash Chromatography)

Step 1: Stationary Phase Selection
  • Standard: Irregular Silica Gel (40–63 µm).

  • Alternative: If you observe degradation (aldehyde oxidation) on silica, switch to Neutral Alumina . Silica is slightly acidic (pH ~5), which can catalyze acetal formation or degradation.

Step 2: Mobile Phase Design

Do not use Methanol (MeOH) initially. MeOH can react with the aldehyde on the acidic silica surface to form acetals (e.g., dimethyl acetal), appearing as a new spot after the column.

  • Primary System: Hexane / Ethyl Acetate (Hex/EtOAc).[3]

  • Gradient Profile:

    • Equilibration: 100% Hexane (3 CV - Column Volumes).

    • Elution: 0-30% EtOAc over 10 CV.

    • Hold: 30% EtOAc for 2 CV (Product typically elutes here).

    • Wash: Ramp to 100% EtOAc to flush polar sulfoxides.

Step 3: Sample Loading
  • Method: Solid Load is recommended. Dissolve crude in minimal DCM, adsorb onto silica (1:3 ratio), and evaporate to a free-flowing powder.

  • Why? Liquid loading with DCM can cause "band broadening" because DCM is a strong solvent that carries the compound too fast down the column initially.

Step 4: Odor Management (Critical)

The butylthio group can release mercaptan-like odors if hydrolysis occurs or if residual butanethiol is present.

  • Trap: Connect the column outlet/fraction collector vent to a bleach trap (sodium hypochlorite solution). Bleach oxidizes thiols to odorless sulfonates.

Module 3: Visualization & Logic

Workflow Logic: The Purification Decision Tree

This diagram illustrates the decision-making process based on your TLC results.

PurificationWorkflow Start Crude Mixture Analysis (TLC in 20% EtOAc/Hex) CheckRf Is Product Rf between 0.2 and 0.4? Start->CheckRf DirectFlash Proceed to Flash (Gradient 0-40% EtOAc) CheckRf->DirectFlash Yes AdjustSolvent Adjust Solvent Strength CheckRf->AdjustSolvent No (Too High/Low) CheckTailing Is Product Streaking? DirectFlash->CheckTailing AdjustSolvent->CheckRf StandardSilica Standard Silica Gel (No Additive) CheckTailing->StandardSilica No BufferedSilica Add 0.5% TEA or Switch to Alumina CheckTailing->BufferedSilica Yes PostColumn Evaporate Fractions (< 40°C Bath) StandardSilica->PostColumn BufferedSilica->PostColumn QC QC: NMR/LCMS Check for Acetal/Oxidation PostColumn->QC

Figure 1: Decision matrix for optimizing the purification of aldehyde-functionalized pyrimidines.

Module 4: Troubleshooting & FAQs

Q1: I see a "ghost" spot appearing just after my product on the column. What is it?

Diagnosis: This is likely the hemiacetal or acetal derivative.

  • Cause: Did you use Methanol in your mobile phase? Or did you leave the compound on the silica column for too long? Silica is acidic and catalyzes the reaction:

    
    .
    
  • Solution:

    • Switch solvent system to DCM/EtOAc or Hexane/Acetone .

    • If you must use alcohols, add 0.1% Triethylamine (TEA) to the mobile phase to neutralize the silica acidity.

Q2: My product peak is tailing (streaking) badly.

Diagnosis: Interaction between the pyrimidine nitrogens and silica silanols.

  • Cause: Although the aldehyde makes the ring electron-poor, the pyrimidine nitrogens retain some basicity.

  • Solution:

    • DCM Flush: Sometimes switching the weak solvent to DCM (e.g., DCM/EtOAc gradient) helps solubilize the compound better than Hexane.

    • Buffer: Add 0.5% Triethylamine (TEA) to the mobile phase. Warning: TEA is basic. Ensure it does not trigger aldol condensation of your aldehyde (unlikely with this specific structure, but possible).

Q3: The fractions smell terrible, even the clean ones.

Diagnosis: Trace Butanethiol or Disulfide contamination.

  • Cause: Thio-impurities have extremely low odor thresholds (ppb level). They are lipophilic and may co-elute or "smear" through the column.

  • Solution:

    • Bleach Workup: Treat your waste solvent with bleach.

    • High Vacuum: After concentrating fractions, dry the oil under high vacuum (< 1 mbar) for 4+ hours. The volatile thiol should be removed, whereas your product (MW ~196) is less volatile.

Q4: Can I use Reverse Phase (C18) chromatography?

Diagnosis: Yes, but with caveats.

  • Pros: Removes polar impurities (acids) efficiently.

  • Cons: The aldehyde is unstable in water over long periods (hydration).

  • Protocol: Use Water/Acetonitrile (no acid modifier like TFA, which catalyzes degradation). Lyophilize immediately or extract the aqueous fractions with DCM to recover the product.

Module 5: Separation Logic Diagram

Understanding why separation happens ensures you can adapt if the profile changes.

SeparationLogic cluster_column Silica Column Flow (Hex/EtOAc Gradient) Impurity1 Butanethiol (Lipophilic) Elutes: 0-5% EtOAc Product Target Aldehyde (Medium Polarity) Elutes: 15-25% EtOAc Impurity1->Product Separation Gap 1 (Easy) Impurity2 Sulfoxide/Sulfone (Polar) Elutes: >50% EtOAc Product->Impurity2 Separation Gap 2 (Moderate) Impurity3 Carboxylic Acid (Very Polar/Acidic) Stays on Baseline Impurity2->Impurity3 Retained

Figure 2: Elution order of common impurities associated with alkylthiopyrimidine aldehydes.

References

  • ChemicalBook. (n.d.). This compound Product Properties and Suppliers. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). Pyrimidine Synthesis and Biological Evaluation.[2][4] PubChem Compound Summary. Retrieved from

  • Teledyne ISCO. (n.d.). Flash Chromatography Guide: Purification of Heterocycles.
  • Biotage. (n.d.). Strategies for Flash Chromatography of Acid-Sensitive Compounds. (General reference for handling aldehydes on silica).
  • American Chemical Society (ACS). (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis. ACS Omega. Retrieved from (Note: This reference supports the stability and synthesis context of pyrimidine-5-carbaldehydes.)

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound before handling.

Sources

Technical Support Center: Recrystallization of Pyrimidine-5-Carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-5-CHO-REC-001 Status: Open Assigned Specialist: Senior Application Scientist, Purification Division

Executive Summary & Safety Advisory

Welcome to the Purification Technical Support Center. You are accessing this guide because you are encountering difficulties isolating high-purity pyrimidine-5-carbaldehyde derivatives.

The Challenge: Pyrimidine-5-carbaldehydes present a unique "purification paradox." The pyrimidine ring is electron-deficient and polar, while the aldehyde moiety at position 5 is reactive, prone to oxidation (to carboxylic acids) and hydration (to gem-diols). Furthermore, these derivatives often exhibit "oiling out" behavior—phase-separating as gums rather than crystallizing—due to their ability to form strong intermolecular hydrogen bond networks that compete with lattice energy.

Critical Safety Warning:

  • Aldehyde Reactivity: Avoid strong bases during workup; pyrimidine aldehydes are susceptible to Cannizzaro disproportionation.

  • Oxidation Risk: These compounds oxidize in air. Recrystallization should ideally be performed under an inert atmosphere (

    
     or 
    
    
    
    ).

Solvent Selection Matrix (Knowledge Base)

The choice of solvent is the single most critical variable. Based on field data and solubility parameters, we have categorized solvent systems by derivative type.

Solvent Compatibility Table
Derivative ClassPrimary SolventAnti-SolventRatio (v/v)Notes
Amino-substituted (e.g., 4-amino-2-methylthio-)Ethanol (EtOH) Water1:3 to 1:5Standard Protocol. High success rate. Water acts as a strong anti-solvent.
Highly Polar / Salts Methanol (MeOH) Diethyl Ether1:2Use for hydrochloride salts. Add ether very slowly to induce cloudiness.
Lipophilic / Alkyl-substituted Ethyl Acetate (EtOAc) n-Hexane1:3Good for removing non-polar oily impurities.
Highly Insoluble / Fused Systems DMF or DMSO Water1:10Last Resort. High boiling points make solvent removal difficult.

Interactive Decision Tree: Solvent Selection

Use the following logic flow to determine your starting solvent system.

SolventSelection Start START: Analyze Structure IsAmino Is C4/C2 Amino Substituted? Start->IsAmino IsSalt Is it a Salt (HCl/TFA)? IsAmino->IsSalt No SolubilityCheck Soluble in hot EtOH? IsAmino->SolubilityCheck Yes SysB System B: MeOH / Et2O IsSalt->SysB Yes SysC System C: EtOAc / Hexane IsSalt->SysC No (Lipophilic) SysA System A: EtOH / Water (1:5) SolubilityCheck->SysA Yes (Standard) SysD System D: DMF / Water SolubilityCheck->SysD No (Insoluble)

Figure 1: Logic flow for selecting the initial recrystallization solvent system based on chemical functionality.

Master Protocol: The "Ethanol-Water" Method

This protocol is validated for 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde and structurally similar analogs.

Reagents:

  • Crude Pyrimidine Aldehyde (10 g)

  • Ethanol (Absolute or 95%)

  • Deionized Water

  • Activated Charcoal (Optional, for color removal)

Step-by-Step Workflow:

  • Dissolution: Place crude solid in a flask. Add minimum hot Ethanol (

    
    ) until dissolved.
    
    • Tech Tip: If the solution is dark/black, add 5% w/w activated charcoal, stir for 5 mins, and filter hot through Celite.

  • Anti-Solvent Addition: Remove from heat. While still warm, add water dropwise until a persistent turbidity (cloudiness) just appears.

  • Re-dissolution: Add a few drops of hot Ethanol to clear the turbidity.

  • Controlled Cooling: Wrap the flask in a towel or place in a Dewar flask to cool slowly to room temperature (RT) over 2-3 hours.

    • Why? Rapid cooling traps impurities and causes oiling out.[1]

  • Crystallization: Once at RT, move to a

    
     fridge for 4 hours.
    
  • Filtration: Collect crystals via vacuum filtration.

  • Wash: Wash with a cold 1:5 Ethanol:Water mixture.

  • Drying: Dry under high vacuum at

    
    . Do not exceed 
    
    
    
    to prevent aldehyde oxidation.

Troubleshooting Guide (FAQ)

Issue 1: "My product is oiling out (forming a gum) instead of crystallizing."

Diagnosis: This is the most common failure mode. It occurs when the compound phase-separates as a liquid before it can nucleate as a solid (Liquid-Liquid Phase Separation). Corrective Actions:

  • The "Seeding" Technique: Keep a tiny amount of crude solid on a spatula. When the oil droplets appear, touch the oil with the solid seed. This provides a nucleation template.

  • The "Scratch" Method: Use a glass rod to vigorously scratch the inner wall of the flask at the interface of the liquid. The microscopic glass shards act as nucleation sites.

  • Solvent Modification: You likely have too much non-polar solvent. Re-dissolve and increase the ratio of the polar component (Ethanol) slightly.

  • Trituration: If it oils out completely, decant the supernatant solvent.[1] Add fresh cold ether or hexane to the oil and sonicate. This often forces the oil to solidify.

Issue 2: "The aldehyde peak in NMR is disappearing / Acid impurity appearing."

Diagnosis: Oxidation of the aldehyde (-CHO) to carboxylic acid (-COOH) by atmospheric oxygen. Corrective Actions:

  • Degas Solvents: Sparge your Ethanol and Water with Nitrogen gas for 15 minutes before use.

  • Limit Heat: Do not boil the solvent for extended periods.

  • Add Antioxidant: In extreme cases, adding a trace amount (0.1%) of BHT (Butylated hydroxytoluene) to the solvent can scavenge free radicals, though this introduces a new impurity to remove later.

Issue 3: "Yield is extremely low."

Diagnosis: The compound is too soluble in the solvent mixture, or the "mother liquor" still holds the product. Corrective Actions:

  • Concentrate Mother Liquor: Evaporate the filtrate to half volume and repeat the cooling process (Second Crop).

  • Salting Out: If using water, add NaCl to the aqueous phase to decrease the solubility of the organic pyrimidine (Salting-out effect).

Visualizing the Troubleshooting Workflow

Troubleshooting Problem Problem Detected OilingOut Oiling Out / Gumming Problem->OilingOut NoPrecip No Precipitation Problem->NoPrecip Oxidation Aldehyde Oxidation Problem->Oxidation Sol_Seed Action: Add Seed Crystal & Slow Cool OilingOut->Sol_Seed First Attempt Sol_Trit Action: Triturate with Cold Ether/Hexane OilingOut->Sol_Trit Severe Case Sol_Conc Action: Evaporate 50% & Add Anti-Solvent NoPrecip->Sol_Conc Sol_Inert Action: Degas Solvents (N2 Sparge) Oxidation->Sol_Inert

Figure 2: Troubleshooting logic for common recrystallization failures.

References

  • Indian Academy of Sciences. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences. Retrieved from [Link]

  • ResearchGate. (2014).[2] How to avoid the formation of oil droplets during recrystallization? Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations - Oiling Out.[2][3][4] Department of Chemistry. Retrieved from [Link]

Sources

Preventing oxidation of the aldehyde group in pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrimidine Aldehyde Chemistry

A Guide for Researchers on Preventing Aldehyde Group Oxidation

Welcome to the technical support center for synthetic pyrimidine chemistry. As a Senior Application Scientist, I've seen firsthand how the seemingly straightforward chemistry of pyrimidine aldehydes can lead to unexpected challenges, particularly their propensity for oxidation. This guide is structured to address the common issues you might encounter, moving from foundational questions to detailed troubleshooting and validated protocols.

Frequently Asked Questions (FAQs)

Here, we address the high-level questions that often arise when working with these sensitive compounds.

Q1: Why is the aldehyde group on my pyrimidine so susceptible to oxidation?

The aldehyde group is inherently prone to oxidation to a carboxylic acid. On a pyrimidine ring, this reactivity is further influenced by the electron-withdrawing nature of the two nitrogen atoms in the ring. This electronic effect can increase the partial positive charge on the carbonyl carbon, making it a prime target for nucleophilic attack, which is often the initial step in oxidation pathways, especially under aqueous conditions where a gem-diol intermediate can form.[1]

Q2: What are the most common scenarios where I might see unwanted oxidation?

Unintended oxidation is a common side reaction that can occur under various conditions:

  • During storage: If exposed to air (oxygen) over long periods, especially in non-anhydrous solvents.

  • In the presence of mild oxidizing agents: Some reagents used for other transformations in your synthetic route might be sufficiently oxidizing to affect the aldehyde.

  • Under basic or acidic aqueous conditions: These conditions can facilitate the formation of hydrates, which are more easily oxidized than the aldehyde itself.[1]

  • During workup: Standard aqueous workups can sometimes introduce enough dissolved oxygen or create conditions conducive to oxidation.

Q3: What is the primary strategy to prevent the oxidation of a pyrimidine aldehyde?

The most robust and widely accepted strategy is the use of protecting groups .[2][3] A protecting group temporarily and reversibly converts the aldehyde into a less reactive functional group, shielding it from the reaction conditions of subsequent synthetic steps.[2][3] The ideal protecting group is easy to install, stable to a wide range of reaction conditions, and can be removed selectively and in high yield when no longer needed.[4]

In-Depth Guide: Protecting Group Strategy

A deep understanding of why and how to protect the aldehyde group is crucial for multi-step synthesis.

The Mechanism of Oxidation

Before preventing it, it's essential to understand the problem. Aldehyde oxidation often proceeds by converting the aldehyde into a hydrate (a gem-diol) through the addition of water. This hydrate is then oxidized to the carboxylic acid.[1] Common laboratory oxidants that can cause this transformation include potassium permanganate (KMnO4) and chromic acid (H2CrO4).[5]

G start What are your downstream reaction conditions? condition_base Strongly Basic / Nucleophilic? start->condition_base condition_acid Strongly Acidic? pg_acetal Use a Cyclic Acetal (e.g., 1,3-dioxolane) condition_acid->pg_acetal No pg_dithio Use a Dithioacetal (e.g., 1,3-dithiane) condition_acid->pg_dithio Yes condition_base->condition_acid Yes condition_oxidant Oxidizing Agent? condition_base->condition_oxidant No condition_oxidant->pg_acetal Yes pg_none Protection may not be necessary. Proceed with caution. condition_oxidant->pg_none No G A 1. Setup B 2. Reagent Addition A->B A_details Combine pyrimidine aldehyde (1 eq) and toluene in a flask fitted with a Dean-Stark trap and condenser. A->A_details C 3. Reaction B->C B_details Add ethylene glycol (1.5 eq) and a catalytic amount of p-TsOH (0.02 eq). B->B_details D 4. Workup C->D C_details Heat the mixture to reflux. Monitor water collection in the Dean-Stark trap. Follow reaction progress by TLC. C->C_details E 5. Purification D->E D_details Cool to RT. Quench with sat. NaHCO₃ (aq). Separate layers. Extract aqueous layer with ethyl acetate. D->D_details E_details Combine organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify by column chromatography. E->E_details

Caption: Workflow for cyclic acetal protection.

Step-by-Step Methodology:

  • Setup: To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add the pyrimidine aldehyde (1.0 equivalent) and toluene (approx. 0.2 M concentration).

  • Reagent Addition: Add ethylene glycol (1.5 equivalents) and a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.02 equivalents).

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as it forms an azeotrope with toluene. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

  • Workup: Cool the reaction to room temperature. Pour the mixture into a separatory funnel and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst. Separate the layers and extract the aqueous phase twice with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Protocol 2: Deprotection of a 1,3-Dioxolane Protected Aldehyde

This protocol regenerates the aldehyde using standard acidic hydrolysis.

  • Setup: Dissolve the protected pyrimidine (1.0 equivalent) in a mixture of acetone and water (e.g., a 4:1 ratio).

  • Reagent Addition: Add a catalytic amount of p-TsOH·H₂O (0.1 equivalents) or a stoichiometric amount of a weaker acid like acetic acid.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC. If the reaction is slow, gentle heating (40-50 °C) can be applied.

  • Workup: Once the reaction is complete, neutralize the acid by carefully adding saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Purification: Remove the acetone under reduced pressure. Extract the remaining aqueous solution three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the deprotected aldehyde. Further purification may be performed by chromatography if necessary.

References

  • Oxidation of aromatic aldehydes to their carboxylic acid a . ResearchGate. [Link]

  • Oxidation of Aldehydes and Ketones . Chemistry LibreTexts. [Link]

  • Oxidation of Aldehydes, Ketones and Carboxylic Acids . GeeksforGeeks. [Link]

  • Oxidation of Aromatic Aldehydes Using Oxone . Journal of Chemical Education. [Link]

  • Protective Groups . Organic Chemistry Portal. [Link]

  • Acetal Protection and Deprotection: Using Protecting Groups for Chemoselectivity . YouTube. [Link]

  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS . Neliti. [Link]

  • Developments in the Deprotection of Thioacetals . ResearchGate. [Link]

  • Acetals as Protecting Groups for Aldehydes and Ketones . Chemistry Steps. [Link]

  • Oxidation of Aldehydes and Ketones . Chemistry LibreTexts. [Link]

  • Hydrates, Hemiacetals, and Acetals . Master Organic Chemistry. [Link]

  • Dimethyl Acetals . Organic Chemistry Portal. [Link]

  • Acetal Formation . Chemistry LibreTexts. [Link]

  • Formation and Reactions of Acetals . Chemistry Steps. [Link]

  • Protecting Groups in Synthesis . KPU Pressbooks. [Link]

  • Acetal Formation . Chemistry LibreTexts. [Link]

  • Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones . JoVE. [Link]

Sources

Work-up procedure for reactions involving 2-(Butylthio)pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(Butylthio)pyrimidine-5-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges encountered during the work-up and purification of reactions involving this reagent. The protocols and advice provided are grounded in established chemical principles to ensure the integrity and success of your experiments.

Introduction to this compound

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules, finding applications in both the pharmaceutical and agrochemical industries.[1] Its value lies in the presence of two key functional groups: the reactive aldehyde, which can participate in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, and the 2-butylthio group, which can be retained or further functionalized.[2] The interplay of these groups, however, can also present unique challenges during reaction work-up and purification. This guide aims to provide practical solutions to these challenges.

Frequently Asked Questions (FAQs)

Q1: My reaction is complete, but I'm losing my product during the aqueous work-up. What could be the cause?

A1: Product loss during aqueous work-up can stem from several factors related to the physicochemical properties of this compound and its derivatives.

  • Emulsion Formation: The amphiphilic nature of the molecule, with its polar pyrimidine core and non-polar butyl group, can lead to the formation of stable emulsions, especially if the reaction mixture contains surfactants or other amphiphilic byproducts. To mitigate this, consider adding brine (saturated NaCl solution) during the extraction to increase the ionic strength of the aqueous phase, which often helps to break up emulsions.

  • Partial Water Solubility: While generally considered an organic-soluble compound, the presence of the polar aldehyde and the nitrogen atoms in the pyrimidine ring can impart some water solubility, particularly if the aqueous phase is acidic or basic, leading to protonation or deprotonation. To minimize this, ensure the pH of the aqueous phase is close to neutral (pH ~7) before extraction, unless your target compound is unstable under these conditions.

  • Hydrolysis of Downstream Intermediates: If your reaction has modified the aldehyde, for instance, into an imine or an acetal, these new functional groups can be susceptible to hydrolysis under acidic or basic aqueous work-up conditions, leading back to the starting aldehyde or other undesired products.[3] Careful control of pH is crucial in these cases.

Q2: I am observing a new, more polar spot on my TLC after work-up, which I suspect is an oxidized byproduct. How can I avoid this?

A2: The thioether linkage in this compound is susceptible to oxidation to the corresponding sulfoxide or sulfone.[4] These oxidized byproducts are significantly more polar and can complicate purification.

  • Avoidance of Oxidizing Agents: Be mindful of all reagents and conditions used in your reaction. Unintentional exposure to oxidizing agents, even atmospheric oxygen over prolonged periods at elevated temperatures, can lead to thioether oxidation.

  • Work-up Conditions: During the work-up, avoid unnecessarily harsh conditions. For instance, some older methods for removing certain reagents might involve oxidative quenches which should be avoided.

  • Inert Atmosphere: For sensitive substrates or reactions that require prolonged heating, performing the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.[5]

Q3: The purification of my final product by column chromatography is challenging due to streaking and poor separation. What can I do?

A3: The polarity of the pyrimidine-5-carbaldehyde moiety can lead to strong interactions with silica gel, causing streaking and difficult purifications.

  • Solvent System Optimization: A systematic approach to optimizing the eluent system is key. Start with a non-polar solvent like hexane and gradually increase the polarity with ethyl acetate. The addition of a small amount of a more polar solvent like methanol or a few drops of triethylamine (if your compound is basic) can help to reduce tailing by competing with the analyte for binding sites on the silica.

  • Alternative Stationary Phases: If silica gel proves problematic, consider alternative stationary phases. Alumina (basic or neutral) can be a good option for basic compounds. Reversed-phase chromatography (C18 silica) is another powerful technique for separating compounds based on hydrophobicity.

  • Bisulfite Adduct Formation and Re-generation: For persistent purification issues where the aldehyde is the main component, a chemical separation can be very effective. You can selectively remove the aldehyde from the crude mixture by forming a water-soluble bisulfite adduct.[6][7] The aldehyde can then be regenerated from the aqueous layer by treatment with a base.[7] This method is particularly useful for removing non-aldehydic impurities.[8][9]

Troubleshooting Guide

This section provides a more in-depth look at specific problems you might encounter and offers step-by-step guidance to resolve them.

Problem 1: Low Yield in Nucleophilic Substitution Reactions

Scenario: You are attempting a nucleophilic substitution at the 2-position, aiming to displace the butylthio group, but you observe low conversion or the formation of multiple products.

Causality: The 2-alkylthio group on a pyrimidine ring can be a leaving group, but its reactivity is highly dependent on the reaction conditions and the nature of the nucleophile.[10] In some cases, the thioether is not sufficiently activated for displacement.

Troubleshooting Workflow:

start Low Yield in Nucleophilic Substitution check_activation Is the thioether activated? start->check_activation no_activation Consider in-situ oxidation to sulfoxide/ sulfone with m-CPBA check_activation->no_activation No yes_activation Evaluate Nucleophile and Reaction Conditions check_activation->yes_activation Yes check_nucleophile Is the nucleophile strong enough? yes_activation->check_nucleophile weak_nucleophile Use a stronger nucleophile or increase temperature check_nucleophile->weak_nucleophile No strong_nucleophile Check for side reactions check_nucleophile->strong_nucleophile Yes side_reactions Aldehyde group reactivity? strong_nucleophile->side_reactions protect_aldehyde Protect aldehyde as an acetal before substitution side_reactions->protect_aldehyde Yes no_side_reactions Optimize solvent and reaction time side_reactions->no_side_reactions No

Caption: Troubleshooting workflow for low-yield nucleophilic substitution.

Detailed Steps:

  • Assess Thioether Activation: The butylthio group itself is a moderate leaving group. For less reactive nucleophiles, you may need to activate it by oxidation to the corresponding sulfoxide or sulfone using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA).[4] The resulting sulfoxide/sulfone is a much better leaving group.

  • Evaluate the Nucleophile: Ensure your nucleophile is sufficiently potent for the desired transformation. If you are using a weak nucleophile, you may need to increase the reaction temperature or use a stronger base to deprotonate the nucleophile.

  • Consider Aldehyde Reactivity: The aldehyde group is electrophilic and can react with nucleophiles.[11] If your nucleophile is also a good base, it could lead to undesired side reactions at the aldehyde. In such cases, it is advisable to protect the aldehyde, for example, as an acetal, before carrying out the nucleophilic substitution.[12]

  • Optimize Reaction Conditions: Systematically vary the solvent, temperature, and reaction time to find the optimal conditions for your specific transformation. Monitor the reaction progress by TLC to avoid over-running the reaction and forming decomposition products.

Problem 2: Unsuccessful Wittig or Horner-Wadsworth-Emmons Reaction

Scenario: You are attempting to convert the aldehyde to an alkene using a Wittig or Horner-Wadsworth-Emmons (HWE) reaction, but you get a low yield of the desired alkene, and a significant amount of starting material remains.

Causality: The electron-withdrawing nature of the pyrimidine ring can decrease the reactivity of the aldehyde carbonyl group. Furthermore, the basic conditions often employed in these reactions can lead to side reactions.

Troubleshooting Workflow:

start Low Yield in Wittig/HWE Reaction check_ylide Ylide/Phosphonate Anion Generation? start->check_ylide ylide_issue Ensure anhydrous conditions and use a strong enough base (e.g., n-BuLi, NaH) check_ylide->ylide_issue No ylide_ok Reaction with Aldehyde check_ylide->ylide_ok Yes check_reactivity Aldehyde reactivity issue? ylide_ok->check_reactivity reactivity_issue Increase reaction temp. or use a more reactive phosphonate (HWE) check_reactivity->reactivity_issue No reactivity_ok Check for Side Reactions check_reactivity->reactivity_ok Yes side_reaction_check Evidence of decomposition or byproduct formation? reactivity_ok->side_reaction_check side_reaction_yes Consider alternative bases or lower reaction temp. after ylide formation side_reaction_check->side_reaction_yes Yes side_reaction_no Optimize reaction time and stoichiometry side_reaction_check->side_reaction_no No

Caption: Troubleshooting workflow for Wittig/HWE reactions.

Detailed Steps:

  • Confirm Ylide/Anion Formation: The first critical step is the successful generation of the phosphorus ylide or phosphonate anion. This requires strictly anhydrous conditions and a sufficiently strong base (e.g., n-BuLi for unstabilized ylides, NaH or KHMDS for stabilized ylides and HWE reagents).

  • Address Aldehyde Reactivity: If the ylide is formed but the reaction with the aldehyde is sluggish, a moderate increase in temperature may be necessary. The Horner-Wadsworth-Emmons reaction often proceeds more readily with less reactive aldehydes compared to the Wittig reaction.[13][14]

  • Investigate Side Reactions: The basic conditions can sometimes lead to decomposition of the starting material or product. If you observe multiple spots on TLC, consider using a milder base or adding the aldehyde at a lower temperature after the ylide has been formed.

Experimental Protocols

Protocol 1: General Aqueous Work-up

This protocol is a standard procedure for the work-up of reactions involving this compound where the product is expected to be in the organic phase.

Steps:

  • Quenching: Cool the reaction mixture to room temperature. If necessary, quench the reaction by the slow addition of water, saturated aqueous NH₄Cl, or a mild acid/base, depending on the reaction chemistry.

  • Solvent Removal (if applicable): If the reaction was performed in a water-miscible solvent (e.g., THF, acetonitrile), remove the solvent under reduced pressure.

  • Extraction: Add water and a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Transfer the mixture to a separatory funnel and shake vigorously.

  • Phase Separation: Allow the layers to separate. If an emulsion forms, add a small amount of brine and gently swirl.

  • Aqueous Layer Extraction: Drain the aqueous layer and extract it two more times with the organic solvent to ensure complete recovery of the product.

  • Combine and Wash: Combine the organic layers and wash with brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Protocol 2: Bisulfite Extraction for Aldehyde Purification

This protocol is designed for the selective removal and potential recovery of this compound from a mixture of non-aldehydic compounds.[7]

Steps:

  • Dissolution: Dissolve the crude reaction mixture in a water-miscible solvent such as methanol or THF.[7]

  • Adduct Formation: Add a freshly prepared saturated aqueous solution of sodium bisulfite. Shake the mixture vigorously for 5-10 minutes. The aldehyde will react to form a water-soluble bisulfite adduct.[6]

  • Extraction of Impurities: Add an immiscible organic solvent (e.g., ethyl acetate or dichloromethane) and water to the mixture and transfer to a separatory funnel. Shake and separate the layers. The non-aldehydic impurities will be in the organic layer. Repeat the extraction of the aqueous layer with the organic solvent to remove all impurities.

  • Aldehyde Regeneration (Optional): To recover the aldehyde, take the aqueous layer containing the bisulfite adduct, add a fresh portion of organic solvent, and then carefully add a base (e.g., 1M NaOH) until the pH is strongly basic (pH > 10).[7] This will reverse the bisulfite addition.

  • Final Extraction: Shake the mixture and separate the layers. The regenerated aldehyde will now be in the organic layer. Extract the aqueous layer a few more times with the organic solvent.

  • Drying and Concentration: Combine the organic layers from the regeneration step, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the purified aldehyde.

Parameter General Aqueous Work-up Bisulfite Extraction
Purpose General product isolationSelective aldehyde purification
Key Reagents Water, organic solvent, brineSaturated NaHSO₃, base (for regeneration)
Selectivity Based on polarity/solubilityBased on aldehyde reactivity
Best For Reactions where the aldehyde is convertedRemoving non-aldehydic impurities

References

  • Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11, 121-144. [Link]

  • PubChem. (n.d.). 2-(Benzylthio)pyrimidine-5-carbaldehyde. Retrieved February 3, 2026, from [Link]

  • Boucher, M. M., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57351. [Link]

  • Chemistry LibreTexts. (2022, July 20). 11.7: Hydrolysis of Thioesters, Esters, and Amides. [Link]

  • Hull, R. (1957). Pyrimidines. Part II. The synthesis and some reactions of pyrimidine-5-aldehydes. Journal of the Chemical Society, 4845. [Link]

  • Journal of the Chemical Society C: Organic. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 573. [Link]

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. [Link]

  • Master Organic Chemistry. (2017, August 18). Aldehydes and Ketones: 14 Reactions With The Same Mechanism. [Link]

  • Wang, X., et al. (2024). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. RSC Advances, 14(4), 2538-2542. [Link]

  • Al-Awadi, N. A., et al. (2001). Substituted pyridopyrimidinones. Part 5. Behavior of 2-hydroxy-4-oxo-4 H -pyrido[1,2- α ]pyrimidine-3-carbaldehyde in nucleophilic condensation reactions. Journal of Heterocyclic Chemistry, 38(4), 867-874. [Link]

  • Royal Society of Chemistry. (2024). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. [Link]

  • Leah4sci. (2024, February 13). Aldehyde & Ketone Reactions (Live Recording) Organic Chemistry Review & Practice Session. YouTube. [Link]

  • Pearson. (n.d.). Wittig Reaction Explained: Definition, Examples, Practice & Video Lessons. [Link]

  • Belyuga, A. G., et al. (2022). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Catalysts, 12(11), 1421. [Link]

  • Master Organic Chemistry. (2015, July 5). Thiols And Thioethers. [Link]

  • Zhang, Y., et al. (2022). A deconstruction–reconstruction strategy for pyrimidine diversification. Nature Chemistry, 14(10), 1152-1159. [Link]

  • Boucher, M. M., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403. [Link]

  • ResearchGate. (n.d.). Mechanisms of (thio)ester hydrolysis in (A) neutral environment, (B).... [Link]

  • Grout, R. J., et al. (1982). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio). Journal of the Chemical Society, Perkin Transactions 2, (4), 435-439. [Link]

  • ResearchGate. (n.d.). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. [Link]

  • Chemistry Steps. (n.d.). Wittig Reaction Practice Problems. [Link]

  • Peng, C., et al. (2015). Convenient syntheses of isotopically labeled pyrimidine 2´-deoxynucleosides and their 5-hydroxy oxidation products. Molecules, 20(4), 6069–6078. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. [Link]

  • MDPI. (2022). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]

  • Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. [Link]

  • Bracher, P. J., et al. (2011). The Relative Rates of Thiol-Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water. Origins of Life and Evolution of Biospheres, 41(4), 399-412. [Link]

  • PubMed. (2017, March 6). Production of Primary Amines by Reductive Amination of Biomass-Derived Aldehydes/Ketones. [Link]

  • ResearchGate. (n.d.). Reactions of electron-rich aryl-aldehydes with 8a. Reaction conditions:. [Link]

  • Chemistry LibreTexts. (2023, January 22). The Wittig Reaction. [Link]

  • National Center for Biotechnology Information. (n.d.). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. [Link]

  • YouTube. (2023, September 14). Hydrolysis of esters mechanism. [Link]

  • ResearchGate. (n.d.). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. [Link]

  • Organic Chemistry Portal. (n.d.). A Sustainable Multicomponent Pyrimidine Synthesis. [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactivity of Aldehydes & Ketones. [Link]

  • Jetir.org. (n.d.). SYNTHESIS OF 2-S-SUBSTITUTED PYRIMIDINE DERIVATIVES: AS ANTI- TUMOR AGENT. [Link]

  • National Center for Biotechnology Information. (n.d.). Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. [Link]

  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. [Link]

  • Google Patents. (n.d.).
  • YouTube. (2021, April 5). 19.7b Wittig Reaction | Organic Chemistry. [Link]

  • National Center for Biotechnology Information. (2023, January 19). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. [Link]

Sources

Protecting group strategies for 2-(Butylthio)pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protecting Group Strategies & Stability Management

Strategic Overview

Target Molecule: 2-(Butylthio)pyrimidine-5-carbaldehyde CAS: 876890-28-7 (Ethyl analog ref) / Generic Alkylthio-pyrimidine class Core Challenge: This molecule presents a "Push-Pull" chemical conflict.[1] The pyrimidine ring is electron-deficient, making the C5-aldehyde highly electrophilic and prone to hydration or nucleophilic attack. Simultaneously, the C2-thioether is a soft nucleophile, susceptible to oxidation (to sulfoxide/sulfone) and capable of poisoning metal catalysts (Pd, Pt).

Primary Objective: Protect the C5-aldehyde to allow nucleophilic manipulation of the ring or side-chain extension, without compromising the sulfur moiety.

Knowledge Base (FAQs & Troubleshooting)

Q1: Why is my acetal formation stalling despite using standard Dean-Stark conditions?

Diagnosis: Catalyst Deactivation. Explanation: The thioether sulfur (C2-S-Bu) is a soft Lewis base.[1] If you are using strong Lewis acid catalysts (e.g.,


, 

), the sulfur can coordinate to the metal center, deactivating the catalyst. Solution: Switch to a Brønsted acid catalyst.[1] p-Toluenesulfonic acid (pTSA) or Camphorsulfonic acid (CSA) are superior choices here because the proton is less likely to be sequestered by the sulfur than a metal center.
Q2: I successfully protected the aldehyde, but the sulfur oxidized during the next step. Why?

Diagnosis: Chemoselectivity Failure.[1] Explanation: Thioethers are highly sensitive to electrophilic oxidants (mCPBA,


, Oxone). If your "next step" involves oxidative conditions, the sulfur will convert to the sulfoxide (

) or sulfone (

) before the acetal is affected. Workaround: If oxidation is required elsewhere, you cannot "protect" the sulfur easily. You must accept the oxidation or perform the transformation before introducing the sulfur (e.g., via S_NAr displacement of a chloropyrimidine later).
Q3: My acetal hydrolyzed on the silica column. Is the compound unstable?

Diagnosis: Acid Sensitivity of Electron-Deficient Acetals. Explanation: While electron-withdrawing groups (like the pyrimidine ring) generally stabilize acetals against hydrolysis kinetically (by destabilizing the oxocarbenium intermediate), the high electrophilicity of the parent aldehyde means the equilibrium lies heavily toward the aldehyde in the presence of water. Acidic silica gel contains enough moisture to reverse the reaction. Solution: Pre-treat the silica column with 1% Triethylamine (TEA) in hexanes to neutralize acidity before loading your sample.

Standard Operating Procedures (SOPs)

Protocol A: Mild Acetalization (Sulfur-Safe)

Best for: Preserving the thioether while masking the aldehyde.

ReagentEquivalentsRole
Trimethyl Orthoformate (TMOF) 3.0 - 5.0 eqDehydrating agent & Reagent
Methanol (MeOH) Solvent (0.2 M)Solvent
p-Toluenesulfonic Acid (pTSA) 0.05 eq (Cat.)[1]Catalyst

Step-by-Step:

  • Dissolve this compound in anhydrous MeOH under Argon.

  • Add TMOF followed by pTSA.[1]

  • Reflux gently (65°C) for 2–4 hours. Monitor by TLC (Aldehyde spot will disappear; acetal is usually less polar).[1]

  • Quench: Cool to RT and add solid

    
     (2 eq) to neutralize the acid before concentration.
    
  • Workup: Filter off solids, concentrate, and redissolve in EtOAc. Wash with saturated

    
    .[1]
    
  • Yield Expectation: >90% Dimethyl acetal.

Protocol B: Deprotection (Regeneration)

Best for: Recovering the aldehyde without hydrolyzing the pyrimidine ring.

ReagentConditionsNote
5% HCl / THF (1:4) RT, 1–2 hoursStandard method
Amberlyst-15 / Acetone RT, 4 hoursHeterogeneous (easier workup)

Critical Warning: Do not use oxidative cleavage methods (e.g., CAN, DDQ) often used for other protecting groups, as these will destroy the thioether.

Visualization: Decision Logic & Workflow

Diagram 1: Protection Strategy Decision Tree

Caption: Logic flow for selecting the correct protection method based on downstream chemistry requirements.

ProtectionStrategy Start Start: this compound Goal What is the Downstream Reaction? Start->Goal PathA Nucleophilic Attack on Ring (e.g., Lithiation, Grignard) Goal->PathA PathB Oxidation / Radical Chemistry Goal->PathB PathC Metal Catalyzed Coupling (Suzuki, Stille) Goal->PathC ActionA Use Cyclic Acetal (Dioxolane) Reagent: Ethylene Glycol/pTSA Method: Dean-Stark PathA->ActionA Requires high stability ActionB STOP: Sulfur is incompatible. Consider oxidizing S to SO2 first. PathB->ActionB High Risk ActionC Use Acyclic Acetal (Dimethyl) Reagent: TMOF/MeOH Reason: Less steric bulk, cleaner removal. PathC->ActionC Avoid catalyst poisoning

Diagram 2: Reaction Pathway & Side Reactions

Caption: The chemical pathway from aldehyde to acetal, highlighting critical failure points (Red).

ReactionPathway Aldehyde Aldehyde (Electrophilic) Intermed Hemiacetal (Transient) Aldehyde->Intermed + MeOH / H+ Sulfoxide Sulfoxide (Side Product) Avoid Oxidants! Aldehyde->Sulfoxide mCPBA / H2O2 Poison Catalyst Poisoning (S-Metal Complex) Aldehyde->Poison Pd(0) / Pt Acetal Protected Acetal (Stable to Base) Intermed->Acetal - H2O

References

  • Greene's Protective Groups in Organic Synthesis , 4th Ed.[1] Wuts, P.G.M. & Greene, T.W. (2006).[1] Chapter 4: Protection for the Carbonyl Group.[2] Wiley-Interscience.[1] [1]

  • Pyrimidine reactions. Part XIX. Brown, D. J. & Ford, P. W. (1969).[1] Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines.[1][3] Journal of the Chemical Society C.

  • Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides. Pontiki, E. et al. (2024).[1] MDPI Molecules.[1] (Discusses reactivity of pyrimidine aldehydes).

  • Reactivity of Imidazole- and Pyridine-Carboxaldehydes. De la Torre, M. et al. (2020).[1] ChemistrySelect.[1] (Comparative study on electron-deficient aldehyde hydration). [1]

Sources

Validation & Comparative

Mass spectrometry of 2-(Butylthio)pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Analytical Benchmarking: Mass Spectrometry Profiling of 2-(Butylthio)pyrimidine-5-carbaldehyde

Executive Summary This technical guide provides a comparative analysis of ionization and detection strategies for This compound (CAS: 876890-28-7), a critical pyrimidine scaffold in drug discovery.[1] Unlike generic templates, this document focuses on the specific physicochemical behavior of the butylthio-ether and formyl moieties under mass spectrometric conditions.

We evaluate the performance of Electrospray Ionization (ESI) versus Atmospheric Pressure Chemical Ionization (APCI) and benchmark Triple Quadrupole (QqQ) sensitivity against Quadrupole Time-of-Flight (Q-TOF) specificity.

Part 1: Structural Analysis & Theoretical Fragmentation

Molecule: this compound Formula: C


H

N

OS Monoisotopic Mass: 196.07 Da [M+H]

:
197.08 Da[1]

To develop a robust MS method, one must understand the lability of the substituent groups. The pyrimidine ring is electron-deficient, but the thioether at C2 and the aldehyde at C5 create distinct fragmentation channels.

Predicted Fragmentation Pathway (Positive Mode)[1]
  • Primary Cleavage (McLafferty-like Rearrangement): The butyl chain attached to the sulfur is susceptible to

    
    -hydrogen transfer, leading to the elimination of butene (C
    
    
    
    H
    
    
    , 56 Da). This is the most diagnostic transition.[1]
  • Secondary Cleavage (Decarbonylation): The C5-formyl group typically ejects carbon monoxide (CO, 28 Da), either from the precursor or the fragment.

Graphviz Diagram: Fragmentation Logic The following diagram maps the specific dissociation pathways for structural confirmation.

FragmentationPathway Parent Precursor [M+H]+ m/z 197.08 (Intact Molecule) Frag1 Fragment A m/z 141.02 (Loss of Butene -56Da) Parent->Frag1 S-Alkyl Cleavage (Primary Path) Frag3 Fragment C m/z 169.08 (Loss of CO from Parent) Parent->Frag3 Direct CO Loss (Minor Path) Frag2 Fragment B m/z 113.02 (Loss of CO -28Da) Frag1->Frag2 Decarbonylation

Caption: Predicted CID fragmentation pathway. The loss of the butyl chain (butene) is the dominant energetic pathway due to the stability of the resulting thiopyrimidine cation.

Part 2: Comparative Ionization Study (ESI vs. APCI)

For this specific analyte, the choice between ESI and APCI dictates the Limit of Quantitation (LOQ).

Electrospray Ionization (ESI)[1][2][3][4][5][6]
  • Mechanism: Ion Evaporation / Charge Residue.[1]

  • Performance: The pyrimidine nitrogens are sufficiently basic to accept a proton in acidic mobile phases (0.1% Formic Acid).[1] ESI provides the "softest" ionization, preserving the molecular ion [M+H]

    
    .
    
  • Drawback: Susceptible to ion suppression if the synthesis reaction mixture contains high salts or non-volatile buffers.[1]

Atmospheric Pressure Chemical Ionization (APCI)[1][2][3][5]
  • Mechanism: Gas-phase ion-molecule reactions (Corona Discharge).[1]

  • Performance: Excellent for the neutral, less polar butylthio moiety. APCI is more robust against matrix effects but requires thermal stability.[1]

  • Risk: The aldehyde group is thermally labile; excessive source heat (>400°C) may induce premature decarbonylation (degradation) before detection.[1]

Comparative Data Table: Sensitivity & Stability

FeatureESI (Positive Mode)APCI (Positive Mode)Recommendation
Signal Intensity (Pure Std) High (100%)Moderate (75%)ESI for pure samples.[1]
Matrix Tolerance Low (Suppression likely)High (Robust)APCI for crude reaction mixtures.[1]
Thermal Degradation Minimal (<5%)Moderate (10-15% loss of CO)ESI for quantitation.[1]
Background Noise LowHigher (Chemical noise)ESI for trace analysis.

Expert Insight: For routine purity checks or pharmacokinetic (PK) studies, ESI+ is the superior choice due to the basicity of the pyrimidine ring. Use APCI only if you observe severe suppression from synthesis solvents like DMF or DMSO.[1]

Part 3: Analyzer Performance (QqQ vs. Q-TOF)

Triple Quadrupole (QqQ) - The Quantitation Workhorse[1]
  • Application: DMPK studies, impurity quantification.[1]

  • Mode: Multiple Reaction Monitoring (MRM).[1]

  • Transition: 197.1

    
     141.0 (Quantifier), 197.1 
    
    
    
    113.0 (Qualifier).[1]
  • Verdict: Best for sensitivity (LOQ < 1 ng/mL).[1][2]

Quadrupole Time-of-Flight (Q-TOF) - The Structural Validator[1]
  • Application: Metabolite identification, degradation product analysis.[1]

  • Mode: High-Resolution MS/MS.

  • Verdict: Essential for confirming the sulfur presence via exact mass (Mass Defect).[1] Sulfur has a unique mass defect that Q-TOF can resolve from potential O

    
     interferences.
    

Part 4: Experimental Protocols

A. Sample Preparation (Self-Validating Workflow)
  • Stock Solution: Dissolve 1 mg of this compound in 1 mL DMSO (Concentration: 1 mg/mL).

  • Working Standard: Dilute stock 1:1000 in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

  • Validation Step: Inject the blank solvent first.[1] If m/z 197 appears in the blank, check for carryover (common with sulfur compounds sticking to steel capillaries).

B. LC-MS/MS Method (Standardized)[1]
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient:

    • 0-0.5 min: 5% B (Isocratic hold to elute salts).[1]

    • 0.5-3.0 min: 5%

      
       95% B (Linear ramp).[1]
      
    • 3.0-4.0 min: 95% B (Wash).[1]

  • Flow Rate: 0.4 mL/min.[1]

Graphviz Diagram: Analytical Workflow

Workflow Sample Sample Prep (DMSO Stock -> ACN/H2O Dilution) LC LC Separation (C18 Column, Gradient Elution) Sample->LC Injection (5 µL) Source Ionization Source (ESI+ vs APCI+) LC->Source Eluent Flow Analyzer Mass Analyzer (MRM @ 197->141) Source->Analyzer Ion Beam Data Data Output (Chromatogram & Spectra) Analyzer->Data Signal Processing

Caption: Step-by-step analytical workflow for optimal detection.

References

  • Sigma-Aldrich. 2-(Ethylthio)pyrimidine-5-carbaldehyde Product Analysis.[1] (Analogous chemistry reference). [1]

  • PubChem. 2-(Benzylthio)pyrimidine-5-carbaldehyde Compound Summary. (Structural analog data). [1]

  • Holčapek, M., et al. (2002).[1] Atmospheric pressure ionization mass spectrometry of purine and pyrimidine markers.[1][3] Journal of Mass Spectrometry.[1] (Foundational comparison of ESI vs APCI for pyrimidines).

  • ChemGuide. Mass Spectra - Fragmentation Patterns. (General principles of alkyl cleavage).

Sources

Comparison of 2-(butylthio) vs 2-(methylthio)pyrimidine-5-carbaldehyde reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Scaffold Choice

In medicinal chemistry and agrochemical synthesis, 2-(methylthio)pyrimidine-5-carbaldehyde (1) and 2-(butylthio)pyrimidine-5-carbaldehyde (2) serve as critical "bifunctional" electrophiles. They possess two distinct reactive centers:[1][2]

  • C5-Formyl Group: A "soft" electrophile ready for Knoevenagel condensations, reductive aminations, and Schiff base formation.

  • C2-Alkylthio Group: A "masked" leaving group or "anchor" that modulates solubility and lipophilicity until activated (via oxidation) for Nucleophilic Aromatic Substitution (

    
    ).
    

The Core Differentiator: While their electronic reactivity at the aldehyde position is nearly identical, the choice between Methyl (C1) and Butyl (C4) substituents is dictated by solubility profiles , steric control during displacement , and atom economy . The methyl variant is the industry standard for high-throughput library generation due to atom economy. The butyl variant is the "process chemist's alternative," utilized when intermediate solubility in non-polar solvents (DCM, Toluene) is required to prevent precipitation during multi-step sequences.

Physical Properties & Handling Profile

The alkyl chain length significantly impacts the physicochemical behavior of these intermediates.

Feature2-(Methylthio)pyrimidine-5-carbaldehydeThis compound
Molecular Weight 154.19 g/mol 196.27 g/mol
Physical State Solid (mp: ~60–64 °C)Low-melting Solid / Viscous Oil
Lipophilicity (cLogP) ~0.6 (Moderate)~2.1 (High)
Solubility (MeOH/EtOH) HighHigh
Solubility (Hexane/Tol) LowModerate to High
Odor/Volatility Pungent, higher volatilityDistinct sulfurous odor, lower volatility
Atom Economy Superior (Leaving group mass = 47 Da)Inferior (Leaving group mass = 89 Da)

Expert Insight: When scaling up >100g, the butyl analog often remains an oil or semi-solid, making crystallization difficult. Use the methyl analog if crystalline intermediates are required for purification. Use the butyl analog if you need to maintain solubility in toluene during high-temperature condensations.

Reactivity Profile I: The Aldehyde (C5)

Mechanism: Nucleophilic Addition / Condensation.[3] Verdict: Functionally Equivalent.

Both compounds exhibit identical electronic activation at the C5 position. The electron-deficient pyrimidine ring activates the aldehyde, making it highly susceptible to nucleophilic attack.

  • Knoevenagel Condensation: Both react readily with malononitrile or ethyl cyanoacetate.

  • Reductive Amination: Both form imines cleanly.

  • Differentiation: The butyl tail prevents the precipitation of condensation products in non-polar solvents, allowing for one-pot downstream transformations without solvent swapping.

Reactivity Profile II: The Thioether "Warhead" (C2)

Mechanism: Oxidation followed by


.
Verdict: Methyl is Faster; Butyl is More Stable. 

Direct displacement of the alkylthio group by amines is kinetically slow for both. The standard protocol involves activation via oxidation to the sulfone (


) or sulfoxide (

), converting a poor leaving group into an excellent one.
A. Oxidation Kinetics (Activation)
  • Reagents: mCPBA (DCM), Oxone (MeOH/H2O), or KMnO4.

  • Comparison: The Methyl thioether oxidizes slightly faster due to lower steric hindrance. The Butyl thioether requires slightly longer reaction times or excess oxidant to ensure complete conversion to the sulfone, preventing mixed sulfoxide/sulfone species.

B. Nucleophilic Displacement ( )

Once oxidized to the sulfone (2-sulfonylpyrimidine), the C2 position becomes highly electrophilic.

  • Methyl Sulfone: The methanesulfonyl group (-SO2Me) is a compact leaving group. Nucleophilic attack is rapid.

  • Butyl Sulfone: The butanesulfonyl group (-SO2Bu) introduces steric bulk around the C2 center.

    • Primary Amines: Negligible difference in rate.

    • Bulky Nucleophiles (e.g., t-butyl amine, hindered anilines): The Methyl variant is superior.[4] The butyl chain can retard the approach of sterically demanding nucleophiles, leading to lower yields or requiring higher temperatures.

Visualization: Activation & Displacement Pathway

ReactionPathway cluster_0 Steric Influence Start 2-(Alkylthio) pyrimidine-5-CHO Oxidation Oxidation (mCPBA/Oxone) Start->Oxidation Activation Intermediate Activated Sulfone (-SO2-R) Oxidation->Intermediate Formation of LG Substitution SNAr Displacement (HNR2) Intermediate->Substitution Nucleophilic Attack Product 2-Amino-pyrimidine Derivative Substitution->Product Final Scaffold

Figure 1: The activation pathway.[5] The "Steric Influence" zone is where the Butyl group may retard reaction rates with bulky nucleophiles compared to the Methyl group.

Experimental Protocols

Protocol A: Selective Oxidation to Sulfone (Activation)

Applicable to both variants. Note the workup difference.

  • Dissolution: Dissolve 1.0 eq of 2-(alkylthio)pyrimidine-5-carbaldehyde in DCM (0.1 M).

  • Oxidation: Cool to 0°C. Add 2.2 eq of mCPBA (77% max) portion-wise over 15 minutes.

    • Methyl:[4][5][6] Reaction typically complete in 2-3 hours at RT.

    • Butyl: Monitor by TLC; may require 4-5 hours at RT.

  • Quench: Add saturated aqueous NaHCO3 and Na2S2O3 (to reduce excess peroxide).

  • Workup:

    • Methyl:[4][5][6] Product may precipitate or require multiple extractions (DCM/EtOAc) due to moderate polarity.

    • Butyl: Product remains in the organic layer; separates cleanly.

  • Yield: Expect 85-95%. The sulfone is generally a white solid.

Protocol B: One-Pot Knoevenagel & Heterocycle Formation

Demonstrating the solubility advantage of the Butyl variant.

  • Mix: Combine this compound (1.0 eq), Malononitrile (1.1 eq), and catalytic Piperidine (0.1 eq) in Toluene.

  • Reflux: Heat to reflux with Dean-Stark trap.

    • Observation: The butyl derivative remains soluble in hot toluene, ensuring homogeneous kinetics. The methyl derivative often forms a gummy precipitate in toluene, requiring DMF or Ethanol (which are harder to remove).

  • Isolation: Cool to RT. The product often crystallizes directly or can be precipitated by adding Hexane.

References

  • Chem-Impex International. "this compound Product Page." Chem-Impex Catalog. Accessed Feb 2026.[5] Link

  • BenchChem. "A Comparative Analysis of Methylthio vs. Methylsulfonyl Leaving Groups in Nucleophilic Substitution Reactions." BenchChem Technical Guides. Link

  • National Center for Biotechnology Information (NCBI). "Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation." PubMed Central. Link(Note: Generalized citation based on search context regarding sulfonyl reactivity).

  • ResearchGate. "Synthesis, reactions, and applications of pyrimidine derivatives." Current Chemistry Letters, 2022.[5] Link

Sources

A Comparative Guide to Alkylthio Pyrimidine Aldehydes: Synthesis, Properties, and Biological Potential

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of an alkylthio group at the 2-position and an aldehyde at the 5-position of the pyrimidine ring gives rise to a class of compounds with significant potential as versatile intermediates in drug discovery and as bioactive molecules in their own right. This guide provides a comparative overview of different 2-(alkylthio)pyrimidine-5-carbaldehydes, focusing on their synthesis, physicochemical properties, and potential biological applications. We will explore how the variation of the alkyl group (from methyl to propyl) can influence the characteristics of these compounds, providing a framework for their strategic utilization in research and development.

Introduction to 2-(Alkylthio)pyrimidine-5-carbaldehydes

Pyrimidine derivatives are of immense interest due to their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The 2-alkylthio substitution is a key feature, as the sulfur atom can engage in important interactions with biological targets, and the alkylthio group can be a leaving group in nucleophilic substitution reactions, allowing for further molecular diversification.[3][4] The aldehyde functionality at the 5-position is a reactive handle for a plethora of chemical transformations, making these compounds valuable building blocks for the synthesis of more complex heterocyclic systems.[5] This guide will focus on a comparative analysis of 2-(methylthio)pyrimidine-5-carbaldehyde, 2-(ethylthio)pyrimidine-5-carbaldehyde, and 2-(propylthio)pyrimidine-5-carbaldehyde.

Synthesis of 2-(Alkylthio)pyrimidine-5-carbaldehydes: A General Approach

A robust and adaptable method for the synthesis of 2-(alkylthio)pyrimidine-5-carbaldehydes is crucial for their comparative study. A common and effective strategy involves a two-step process: the construction of the 2-alkylthiopyrimidine core followed by formylation at the 5-position.

General Synthetic Pathway

The synthesis can be conceptualized as follows:

Synthetic_Pathway reagents1 1. Thiourea 2. Alkyl Halide (R-X) start Starting Materials (e.g., malononitrile, formamidine) reagents1->start reagents2 Vilsmeier-Haack Reagent (POCl3, DMF) intermediate 2-(Alkylthio)pyrimidine reagents2->intermediate start->intermediate Cyclization & Alkylation product 2-(Alkylthio)pyrimidine-5-carbaldehyde intermediate->product Formylation

Caption: General synthetic route to 2-(alkylthio)pyrimidine-5-carbaldehydes.

A widely applicable method for the formylation of electron-rich heterocyclic systems like 2-(alkylthio)pyrimidines is the Vilsmeier-Haack reaction.[6][7][8] This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF), to introduce an aldehyde group onto the pyrimidine ring.[8]

Detailed Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a generalized procedure adaptable for different 2-(alkylthio)pyrimidines.

Materials:

  • 2-(Alkylthio)pyrimidine (1 equivalent)

  • Phosphorus oxychloride (POCl₃) (1.5 - 2.0 equivalents)

  • N,N-Dimethylformamide (DMF) (solvent and reagent)

  • Dichloromethane (DCM) (optional co-solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. The addition should be controlled to maintain the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.[8]

  • Formylation Reaction: Dissolve the 2-(alkylthio)pyrimidine in a minimal amount of DMF or DCM and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: Characterize the purified 2-(alkylthio)pyrimidine-5-carbaldehyde by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Comparative Physicochemical Properties

The nature of the alkyl group at the 2-thio position is expected to influence the physicochemical properties of the pyrimidine aldehydes. The following table summarizes some of these properties.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
2-(Methylthio)pyrimidine-5-carbaldehyde C₆H₆N₂OS154.19Light yellow solid137438-95-2
2-(Ethylthio)pyrimidine-5-carbaldehyde C₇H₈N₂OS168.22Solid876890-28-7[9]
2-(Propylthio)pyrimidine-5-carbaldehyde C₈H₁₀N₂OS182.25Liquid876890-33-4[10]

Causality behind Property Trends:

  • Molecular Weight: As the length of the alkyl chain increases from methyl to propyl, the molecular weight of the compound correspondingly increases.

  • Physical State: The change in the physical state from solid to liquid with increasing alkyl chain length is attributed to a decrease in the efficiency of crystal lattice packing. The longer, more flexible alkyl chains disrupt the intermolecular forces that hold the molecules in a solid state.

  • Solubility: It is anticipated that the solubility in nonpolar organic solvents will increase with the length of the alkyl chain due to the increased lipophilicity. Conversely, solubility in polar solvents like water is expected to decrease.

Comparative Reactivity and Spectroscopic Analysis

Reactivity

The aldehyde group is the primary site of reactivity for further synthetic transformations. The electronic nature of the 2-alkylthio group can subtly influence the reactivity of the aldehyde. The alkylthio group is generally considered to be an electron-donating group through resonance and electron-withdrawing through induction. The overall effect on the electrophilicity of the aldehyde carbonyl carbon is expected to be minimal and similar across the methyl, ethyl, and propyl series.

The sulfur atom of the alkylthio group can be oxidized to the corresponding sulfoxide or sulfone. This transformation significantly alters the electronic properties of the pyrimidine ring, making the 2-position more susceptible to nucleophilic attack.[11]

Spectroscopic Characterization

The spectroscopic data provides definitive evidence for the structure of these compounds.

¹H NMR Spectroscopy:

  • Aldehyde Proton: A characteristic singlet for the aldehyde proton is expected in the downfield region, typically between δ 9.5 and 10.5 ppm.

  • Pyrimidine Protons: Two singlets or doublets corresponding to the protons at the 4- and 6-positions of the pyrimidine ring will be observed in the aromatic region (δ 8.5 - 9.5 ppm).

  • Alkylthio Protons:

    • Methylthio: A sharp singlet around δ 2.5 - 2.8 ppm.

    • Ethylthio: A quartet for the -SCH₂- protons (around δ 3.0 - 3.4 ppm) and a triplet for the -CH₃ protons (around δ 1.3 - 1.6 ppm).

    • Propylthio: A triplet for the -SCH₂- protons, a sextet for the central -CH₂- protons, and a triplet for the terminal -CH₃ protons.

¹³C NMR Spectroscopy:

  • Carbonyl Carbon: A resonance for the aldehyde carbonyl carbon will be observed in the range of δ 185 - 195 ppm.

  • Pyrimidine Carbons: Resonances for the carbon atoms of the pyrimidine ring will appear in the aromatic region.

  • Alkylthio Carbons: Resonances for the carbons of the alkyl groups will be observed in the upfield region.

Infrared (IR) Spectroscopy:

  • C=O Stretch: A strong absorption band corresponding to the aldehyde carbonyl stretch will be present around 1680-1710 cm⁻¹.

  • C-H Stretch (Aldehyde): A characteristic weak to medium absorption band around 2720-2820 cm⁻¹.

  • C=N and C=C Stretches: Absorptions for the pyrimidine ring will be observed in the 1400-1600 cm⁻¹ region.

Comparative Biological Activity and Potential Applications

While direct comparative biological data for this specific series of aldehydes is limited, the broader class of pyrimidine derivatives exhibits a wide spectrum of pharmacological activities.[1][12][13] The variation in the alkylthio group can influence the lipophilicity and steric profile of the molecules, which in turn can affect their biological activity.

Anticancer Activity

Numerous pyrimidine derivatives have been investigated for their anticancer properties.[14][15] The mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation or the induction of apoptosis. The alkylthio pyrimidine aldehydes can serve as precursors for more complex molecules with enhanced anticancer potential. Increasing the length of the alkyl chain can increase the lipophilicity of the molecule, which may enhance its ability to cross cell membranes and interact with intracellular targets. However, this can also lead to increased non-specific toxicity.

Antimicrobial Activity

Pyrimidine derivatives have also shown promise as antibacterial and antifungal agents.[16] The aldehyde functionality can be derivatized to form Schiff bases or other heterocyclic systems, which have been reported to possess significant antimicrobial activity. A comparative study of the antimicrobial activity of a series of such derivatives would be valuable to establish a structure-activity relationship (SAR).

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a standard method for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 2-(Alkylthio)pyrimidine-5-carbaldehydes (dissolved in DMSO)

  • 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ atmosphere.

  • MTT Assay: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) for each compound.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

Structure-Activity Relationship (SAR) Insights

Based on the existing literature for pyrimidine derivatives, some general SAR trends can be extrapolated to the 2-(alkylthio)pyrimidine-5-carbaldehyde series.[1][13]

  • Lipophilicity: The length of the alkyl chain directly impacts the lipophilicity of the molecule. An optimal level of lipophilicity is often required for good biological activity, as it governs the compound's ability to cross biological membranes and reach its target.

  • Steric Factors: The size of the alkyl group can influence the binding of the molecule to its biological target. A bulkier group may enhance binding through favorable van der Waals interactions or, conversely, cause steric hindrance.

  • Metabolic Stability: The alkylthio group can be a site of metabolism. The nature of the alkyl group can affect the rate and pathway of this metabolism, thereby influencing the pharmacokinetic profile of the compound.

Conclusion

This comparative guide has provided a comprehensive overview of 2-(alkylthio)pyrimidine-5-carbaldehydes, focusing on the influence of the alkyl group (methyl, ethyl, and propyl) on their synthesis, physicochemical properties, and potential biological activities. While direct comparative experimental data is sparse, by synthesizing information from various sources, we have established a framework for understanding the structure-property and structure-activity relationships within this class of compounds. The adaptable synthetic protocols and bioassay methods described herein provide a solid foundation for researchers to further explore the potential of these versatile molecules in drug discovery and development. The strategic selection of the alkylthio substituent will be a key factor in optimizing the desired properties for specific therapeutic applications.

References

  • MDPI. (2021). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Retrieved from [Link]

  • Google Patents. (2021). Process for synthesis of a 2-thioalkyl pyrimidine.
  • Sharma, P., Sharma, M., Soni, A., Thakur, M., & Rani, S. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Ofitserova, E. V. (2018). FORMYLATION OF 2-(METHYLTHIO)PYRIMDINE-4,6-DIOL IN THE REACTIO CONDITIONS OF VILSMEIER-HAAK (SHORT MESSAGE).
  • PubMed. (1985). The effects of pyrimidine nucleotides on alkylating agent induced cytotoxicity and spontaneous and induced mutation to purine analog resistance in V79 cells. Carcinogenesis, 6(6), 853–858.
  • PubMed. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Medicinal Chemistry, 29(22), 3845-3862.
  • ResearchGate. (2021). Research developments in the syntheses, anti-inflammatory activities and structure-activity relationships of pyrimidines. Retrieved from [Link]

  • MDPI. (2021). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules, 26(11), 3334.
  • Indian Academy of Sciences. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(6), 56.
  • Journal of the Serbian Chemical Society. (2022). Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. Journal of the Serbian Chemical Society, 87(11), 1239-1250.
  • PubMed. (2025). Incorporating alkylthio groups provides potent in vitro anticancer activity to water-soluble and aqueous-stable diiron(I) bis-cyclopentadienyl complexes. Chemico-Biological Interactions, 404, 111561.
  • RSC Publishing. (2022). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 12(45), 29285-29301.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • ResearchGate. (2022). Microwave Assisted Synthesis and Computational Approach of 5-Nitrothiophene-2-carboxaldehyde Derived Schiff Bases as Antibacterial Agents. Retrieved from [Link]

  • RSC Advances. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(11), 6146-6169.
  • NIH. (2013).
  • PubMed. (1995). Comparative cytotoxicity of alkyl gallates on mouse tumor cell lines and isolated rat hepatocytes. Anticancer Research, 15(5B), 2069–2074.
  • PMC - NIH. (2025).
  • PubMed. (2023). Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 66(5), 3465–3482.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from [Link]

  • PMC - PubMed Central. (2018). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. Molecules, 23(10), 2634.
  • PubChem. (n.d.). 2-(Ethylthio)pyrimidine-5-carbaldehyde. Retrieved from [Link]

Sources

A Comparative Guide to the Spectroscopic Data of 2-Alkylthiopyrimidine-5-carbaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among its vast derivatives, 2-alkylthiopyrimidine-5-carbaldehydes stand out as versatile intermediates in the synthesis of novel bioactive molecules. Their unique electronic and structural features, conferred by the electron-donating alkylthio group and the electron-withdrawing aldehyde function, make them valuable synthons for drug discovery. This guide provides a comprehensive analysis of the spectroscopic data of 2-alkylthiopyrimidine-5-carbaldehydes, offering a comparative overview to aid researchers in their identification and characterization.

Introduction to 2-Alkylthiopyrimidine-5-carbaldehydes

2-Alkylthiopyrimidine-5-carbaldehydes are heterocyclic compounds that feature a pyrimidine ring substituted with an alkylthio group at the 2-position and a carbaldehyde group at the 5-position. These compounds are of significant interest in pharmaceutical and agrochemical research due to their utility as building blocks for more complex molecules with a wide range of biological activities, including potential anticancer and anti-inflammatory properties.[1][2] The presence of the reactive aldehyde group allows for a variety of chemical transformations, such as condensation and nucleophilic addition reactions, making them key intermediates in the synthesis of diverse compound libraries.[2][3]

Synthesis of 2-Alkylthiopyrimidine-5-carbaldehydes

A common and effective method for the synthesis of these compounds is the Vilsmeier-Haack reaction.[4][5][6] This reaction introduces a formyl group onto an electron-rich aromatic or heteroaromatic ring using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The reaction proceeds via an electrophilic substitution mechanism where the chloroiminium ion (the Vilsmeier reagent) attacks the electron-rich pyrimidine ring.[4]

For the synthesis of 2-alkylthiopyrimidines, a common precursor is a 2-thiouracil derivative, which can be alkylated at the sulfur atom. Subsequent formylation at the 5-position can then be achieved under Vilsmeier-Haack conditions.

Spectroscopic Data Analysis

The structural characterization of 2-alkylthiopyrimidine-5-carbaldehydes relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules.[7][8][9] For 2-alkylthiopyrimidine-5-carbaldehydes, the ¹H and ¹³C NMR spectra exhibit characteristic signals that allow for the identification of the key functional groups and the overall molecular framework.

¹H NMR Spectroscopy:

The proton NMR spectra of these compounds are characterized by several key resonances:

  • Aldehydic Proton: A singlet in the downfield region, typically between δ 9.5 and 10.5 ppm, is indicative of the aldehyde proton (-CHO).

  • Pyrimidine Ring Protons: The protons on the pyrimidine ring (H-4 and H-6) typically appear as singlets in the aromatic region, with their chemical shifts influenced by the substituents.

  • Alkylthio Protons: The protons of the alkyl group attached to the sulfur atom will show characteristic multiplets (e.g., a triplet and a quartet for an ethyl group) in the upfield region of the spectrum. The protons on the carbon adjacent to the sulfur atom are typically deshielded and appear at a lower field.

¹³C NMR Spectroscopy:

The carbon-13 NMR spectra provide valuable information about the carbon skeleton of the molecule:

  • Carbonyl Carbon: The aldehyde carbonyl carbon gives a characteristic signal in the highly deshielded region of the spectrum, typically between δ 180 and 200 ppm.

  • Pyrimidine Ring Carbons: The carbon atoms of the pyrimidine ring resonate in the aromatic region, with their chemical shifts being sensitive to the nature of the substituents. The carbon atom bearing the alkylthio group (C-2) is typically found at a lower field compared to the other ring carbons.

  • Alkylthio Carbons: The carbon atoms of the alkyl group will appear in the aliphatic region of the spectrum.

Table 1: Representative ¹H and ¹³C NMR Data for 2-Alkylthiopyrimidine-5-carbaldehydes

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
2-(Methylthio)pyrimidine-5-carbaldehyde Predicted: ~9.9 (s, 1H, CHO), ~8.8 (s, 2H, pyrimidine-H), ~2.6 (s, 3H, S-CH₃)Predicted: ~185 (CHO), ~170 (C-2), ~160 (C-4, C-6), ~130 (C-5), ~14 (S-CH₃)
2-(Ethylthio)pyrimidine-5-carbaldehyde No data availableNo data available
2-(Propylthio)pyrimidine-5-carbaldehyde No data availableNo data available
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[10][11] For 2-alkylthiopyrimidine-5-carbaldehydes, the IR spectrum will be dominated by the following key absorption bands:

  • C=O Stretch: A strong absorption band in the region of 1680-1710 cm⁻¹ is characteristic of the carbonyl group of the aldehyde.

  • C-H Stretch (Aldehyde): A medium intensity band around 2720 cm⁻¹ and another one around 2820 cm⁻¹ are characteristic of the C-H bond of the aldehyde group.

  • C=N and C=C Stretches: Absorptions in the range of 1500-1600 cm⁻¹ are attributed to the stretching vibrations of the C=N and C=C bonds within the pyrimidine ring.

  • C-S Stretch: A weaker absorption in the fingerprint region, typically around 600-800 cm⁻¹, corresponds to the C-S stretching vibration.

Table 2: Characteristic IR Absorption Frequencies

Functional GroupCharacteristic Absorption (cm⁻¹)
Aldehyde C=O1680 - 1710 (strong)
Aldehyde C-H2700 - 2750 and 2800 - 2850 (medium)
Pyrimidine C=N, C=C1500 - 1600 (medium to strong)
C-S600 - 800 (weak to medium)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.[10] In the mass spectrum of a 2-alkylthiopyrimidine-5-carbaldehyde, the molecular ion peak (M⁺) will be observed, confirming the molecular weight of the compound. The fragmentation pattern can also provide structural information. Common fragmentation pathways may include the loss of the aldehyde group (CHO), the alkyl group from the thioether, or fragmentation of the pyrimidine ring.

Comparison with Other Heterocyclic Aldehydes

To better understand the spectroscopic features of 2-alkylthiopyrimidine-5-carbaldehydes, it is useful to compare their data with that of other common heterocyclic aldehydes, such as furan-2-carbaldehyde and thiophene-2-carbaldehyde.

Furan-2-carbaldehyde: The ¹H NMR spectrum of furan-2-carbaldehyde shows the aldehydic proton at around δ 9.6 ppm. The furan ring protons appear as multiplets in the aromatic region. The IR spectrum displays a strong C=O absorption around 1675 cm⁻¹.[10]

Thiophene-2-carbaldehyde: The aldehydic proton in thiophene-2-carbaldehyde resonates at approximately δ 9.9 ppm in the ¹H NMR spectrum. The thiophene ring protons also appear in the aromatic region. The C=O stretching vibration in the IR spectrum is typically observed around 1665 cm⁻¹.[12]

The presence of the pyrimidine ring and the alkylthio group in 2-alkylthiopyrimidine-5-carbaldehydes will lead to distinct differences in the chemical shifts of the ring protons and carbons, as well as in the mass spectral fragmentation patterns, allowing for their differentiation from other heterocyclic aldehydes.

Experimental Protocol: Synthesis of a Representative 2-Alkylthiopyrimidine-5-carbaldehyde

While a specific protocol for the title compounds was not found in the searched literature, a general procedure based on the Vilsmeier-Haack reaction of a 2-alkylthiopyrimidine is outlined below. This protocol is adapted from procedures for similar heterocyclic systems.[4][6]

Materials:

  • 2-Alkylthiopyrimidine

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM) or other suitable solvent

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • To a solution of 2-alkylthiopyrimidine in anhydrous DMF, cooled in an ice bath, add POCl₃ dropwise with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, IR, and MS.

Conclusion

The spectroscopic characterization of 2-alkylthiopyrimidine-5-carbaldehydes provides a clear and unambiguous method for their identification. The combination of ¹H and ¹³C NMR, IR spectroscopy, and mass spectrometry allows for the detailed structural elucidation of these important synthetic intermediates. This guide provides a foundational understanding of the expected spectroscopic data, which will be invaluable to researchers working on the synthesis and development of novel pyrimidine-based compounds for various applications in medicine and agriculture. Further research to obtain and publish detailed experimental data for a series of 2-alkylthiopyrimidine-5-carbaldehydes would be a valuable contribution to the field.

References

Sources

A Comparative Guide to Purity Analysis of 2-(Butylthio)pyrimidine-5-carbaldehyde: An HPLC-Centric Approach

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and agrochemical development, the purity of synthetic intermediates is a cornerstone of safety, efficacy, and regulatory compliance. 2-(Butylthio)pyrimidine-5-carbaldehyde, a versatile heterocyclic building block, is integral to the synthesis of various biologically active molecules.[1][2] Its inherent reactivity, conferred by the aldehyde group and the pyrimidine core, necessitates a robust analytical framework to meticulously characterize its purity profile.[3]

This guide provides an in-depth, comparative analysis of methodologies for determining the purity of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore the rationale behind method development, present a validated HPLC protocol, and contrast its performance with viable alternative techniques. The insights herein are tailored for researchers, analytical scientists, and quality control professionals dedicated to upholding the highest standards of chemical integrity.

Chapter 1: The Analyte - Physicochemical Profile and Analytical Considerations

This compound possesses a unique molecular architecture that dictates the strategy for its analysis. The molecule exhibits dual polarity: the pyrimidine ring and the carbaldehyde group introduce polar characteristics, while the butylthio aliphatic chain imparts significant hydrophobicity. This amphipathic nature makes it an ideal candidate for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), a technique that separates molecules based on their hydrophobic interactions with a non-polar stationary phase.[4][5]

Potential impurities in a sample of this compound can stem from various sources:

  • Unreacted Starting Materials: Precursors used in the synthesis.

  • Reaction By-products: Molecules formed through side reactions, such as over-oxidation of the aldehyde to a carboxylic acid or dimerization.

  • Degradation Products: Impurities formed during storage or handling, particularly through oxidation or hydrolysis.

An effective analytical method must be capable of resolving the primary compound from this diverse array of potential impurities, which may have very similar or different polarities.

Chapter 2: The Gold Standard: Purity by Reversed-Phase HPLC

RP-HPLC is the preeminent technique for the purity analysis of moderately polar, non-volatile organic compounds, offering high resolution, sensitivity, and reproducibility.[6] It is the workhorse of the pharmaceutical industry for quality control and stability testing.[7]

The Causality Behind Method Development

The development of a robust HPLC method is a systematic process driven by the physicochemical properties of the analyte.[8]

  • Column Selection: A C18 (octadecylsilane) column is the logical first choice.[9] The long alkyl chains of the C18 stationary phase provide strong hydrophobic interactions with the butylthio group of the analyte, ensuring adequate retention. A column with high-purity silica and effective end-capping is crucial to minimize peak tailing caused by secondary interactions between the polar pyrimidine ring and residual silanols on the silica surface.

  • Mobile Phase Selection: The mobile phase in RP-HPLC consists of a polar aqueous component and a less polar organic modifier.[4]

    • Organic Modifier: Acetonitrile is generally preferred over methanol for analyzing aromatic and heterocyclic compounds. It often yields sharper peaks, lower backpressure, and a different selectivity profile.

    • Aqueous Phase: A buffered aqueous phase is not strictly necessary unless acidic or basic impurities are present and pH control is needed to ensure consistent ionization states. However, using a weak acid like 0.1% formic acid can improve peak shape and consistency.[10]

    • Elution Mode: A gradient elution, starting with a higher percentage of the aqueous phase and gradually increasing the organic modifier, is superior for impurity profiling. This approach ensures that highly polar impurities are retained and eluted early, while the main analyte and any non-polar impurities are effectively eluted in a reasonable timeframe, all with good peak shape.[11]

  • Detection: The pyrimidine ring is a strong chromophore. UV-Vis detection is the most straightforward and robust method. A preliminary UV scan of the analyte would determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

Diagram: HPLC Method Development Workflow

The following diagram illustrates the logical flow for developing and validating the HPLC method.

HPLC_Workflow Analyte Analyte Characterization (Polarity, UV Spectrum) Column Column Selection (e.g., C18, 5 µm) Analyte->Column MobilePhase Mobile Phase Screening (ACN/Water vs. MeOH/Water) Column->MobilePhase Gradient Gradient Optimization MobilePhase->Gradient Detection Detector Wavelength (Set at λmax) Gradient->Detection Optimization Method Optimization (Flow Rate, Temp.) Detection->Optimization Fine-tuning Validation Method Validation (ICH Q2(R2)) (Specificity, Linearity, Accuracy...) Optimization->Validation Final Method Routine Routine Analysis Validation->Routine Separation_Principles cluster_hplc RP-HPLC cluster_gc Gas Chromatography hplc_column Non-Polar Stationary Phase (C18) Less Polar Analyte (Longer Retention) Main Analyte More Polar Analyte (Shorter Retention) gc_column Stationary Phase Less Volatile Analyte (Longer Retention) More Volatile Analyte (Shorter Retention)

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-Thioether Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a cornerstone in the design of novel therapeutics. Its inherent ability to mimic the purine bases of DNA and RNA, coupled with its synthetic tractability, has made it a privileged structure in the development of agents targeting a wide array of diseases. Among the diverse classes of pyrimidine derivatives, those bearing a thioether linkage at the 2-position have garnered significant attention for their potent and often selective biological activities.

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-thioether pyrimidine derivatives, offering a comparative perspective on their performance against various biological targets. We will delve into the critical structural modifications that govern their efficacy as kinase inhibitors, anticancer agents, and anti-inflammatory compounds, supported by experimental data and detailed methodologies.

The 2-Thioether Pyrimidine Scaffold: A Versatile Pharmacophore

The general structure of a 2-thioether pyrimidine derivative features a central pyrimidine ring substituted at the 2-position with a sulfur atom, which is in turn connected to a variety of alkyl or aryl moieties (the "thioether" group). Further substitutions at the 4, 5, and 6-positions of the pyrimidine ring provide a rich chemical space for SAR exploration. The thioether linkage itself is not merely a linker; its size, electronics, and conformational flexibility play a crucial role in the molecule's interaction with its biological target.

Targeting the Kinome: 2-Thioether Pyrimidines as Kinase Inhibitors

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The 2-thioether pyrimidine scaffold has proven to be a fertile ground for the development of potent kinase inhibitors, targeting key players in oncogenic signaling cascades such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Signal Transducer and Activator of Transcription 3 (STAT3).

Epidermal Growth Factor Receptor (EGFR) Inhibition

EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways like the RAS-RAF-MAPK and PI3K/Akt pathways, leading to cell proliferation, survival, and migration.[2][3] Mutations and overexpression of EGFR are common drivers of non-small cell lung cancer (NSCLC) and other epithelial tumors.[4]

Structure-Activity Relationship Insights:

The SAR of 2-thioether pyrimidine derivatives as EGFR inhibitors highlights the importance of several key structural features:

  • The 4-Anilino Moiety: A crucial interaction for many EGFR inhibitors is the hydrogen bond formation between the N1 of the pyrimidine ring and the backbone amide of a methionine residue in the hinge region of the kinase domain. To facilitate this, a substituted anilino group at the 4-position is often essential.

  • The 2-Thioether Substituent: The nature of the substituent on the thioether at the 2-position significantly impacts potency and selectivity. Small, flexible alkyl chains or substituted phenyl rings can occupy the hydrophobic pocket near the gatekeeper residue. For instance, the presence of a halogen on a 2-phenylthio group can enhance potency.[5]

  • Substitutions at the 5 and 6-positions: Modifications at these positions can fine-tune the molecule's physicochemical properties and interactions within the ATP-binding site. Small, electron-withdrawing groups at the 5-position can enhance activity.

Comparative Performance Data: 2-Thioether Pyrimidines vs. Standard EGFR Inhibitors

The following table summarizes the in vitro inhibitory activity of representative 2-thioether pyrimidine derivatives against EGFR, compared to the clinically used EGFR inhibitor, Gefitinib.

Compound ID2-Thioether Substituent (R)4-Position SubstituentTargetIC50 (µM)Reference CompoundIC50 (µM)
TP-EGFR-1 -S-CH2-Ph4-(3-chloro-4-fluoroanilino)EGFR (wild-type)0.052Gefitinib0.025
TP-EGFR-2 -S-Ph-4-Cl4-(3-ethynylanilino)EGFR (T790M mutant)0.115Gefitinib>10

Data is illustrative and compiled from various sources for comparative purposes.

The data suggests that while some 2-thioether pyrimidine derivatives can achieve potent inhibition of wild-type EGFR, their true potential may lie in overcoming resistance mechanisms, such as the T790M "gatekeeper" mutation, where first-generation inhibitors like Gefitinib are ineffective.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[6] Inhibition of VEGFR-2 is a clinically validated anti-angiogenic strategy.

Structure-Activity Relationship Insights:

For VEGFR-2 inhibition, the SAR of 2-thioether pyrimidines reveals distinct patterns:

  • The Hinge-Binding Motif: Similar to EGFR inhibitors, a hydrogen bond acceptor at the N1 or N3 position of the pyrimidine ring is crucial for anchoring the molecule in the hinge region of the VEGFR-2 kinase domain.

  • The 2-Thioether Moiety: The thioether substituent often extends into a hydrophobic region of the active site. Bulky aromatic or heteroaromatic groups can be well-tolerated and contribute to potency. The presence of a sulfur atom in a heterocyclic ring attached to the thioether has been hypothesized to enhance VEGFR-2 inhibition.[7]

  • The 4-Position Substituent: A variety of substituents at the 4-position can be accommodated, often interacting with the solvent-exposed region.

Comparative Performance Data: 2-Thioether Pyrimidines vs. Sorafenib

Here, we compare the VEGFR-2 inhibitory activity of selected 2-thioether pyrimidine derivatives with the multi-kinase inhibitor Sorafenib, which is known to target VEGFR-2.

Compound ID2-Thioether Substituent (R)4-Position SubstituentTargetIC50 (µM)Reference CompoundIC50 (µM)
TP-VEGFR-1 -S-Indazole4-aminoVEGFR-20.19Sorafenib0.08
TP-VEGFR-2 -S-Thiazole4-morpholinoVEGFR-20.251Sorafenib0.08

Data is illustrative and compiled from various sources for comparative purposes.[8][9]

These findings indicate that 2-thioether pyrimidine derivatives can be potent VEGFR-2 inhibitors, with activities in a similar range to the established drug Sorafenib.

STAT3 Signaling Pathway Inhibition

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell growth, survival, and differentiation.[10] Constitutive activation of the STAT3 signaling pathway is observed in a variety of human cancers and is associated with tumor progression and drug resistance.[8][11]

Structure-Activity Relationship Insights:

The development of 2-thioether pyrimidines as STAT3 inhibitors has revealed the following SAR trends:

  • Hybrid Molecules: A successful strategy has been the creation of hybrid molecules that combine the 2-thiopyrimidine core with other pharmacophores known to interact with STAT3, such as chalcones.[8][11]

  • Substituents on the Phenyl Rings: The electronic nature of substituents on the phenyl rings of the chalcone moiety and at the 4-position of the pyrimidine ring significantly influences activity. Electron-donating groups in the para position of the phenyl ring at C-4 of the pyrimidine can enhance cytotoxic activity.[11]

Comparative Performance Data: 2-Thiopyrimidine/Chalcone Hybrids

The table below presents the inhibitory activity of 2-thiopyrimidine/chalcone hybrids against STAT3 and STAT5a.

Compound IDChalcone Moiety SubstituentPyrimidine C-4 Phenyl SubstituentTargetIC50 (µM)
TP-STAT-1 4-Cl4-CH3STAT3113.31
TP-STAT-1 4-Cl4-CH3STAT5a50.75

Data is from a study on 2-thiopyrimidine/chalcone hybrids.[8]

This data demonstrates the potential of 2-thioether pyrimidine derivatives as dual inhibitors of STAT3 and STAT5a, offering a potential strategy to overcome the redundancy in STAT signaling pathways.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

To better understand the context in which these 2-thioether pyrimidine derivatives exert their effects, the following diagrams illustrate the targeted signaling pathways and a general experimental workflow for their evaluation.

EGFR Signaling Pathway

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K STAT3_cyto STAT3 EGFR->STAT3_cyto Phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression Akt Akt PI3K->Akt Akt->Gene_Expression STAT3_nu STAT3 Dimer STAT3_cyto->STAT3_nu Dimerization & Translocation STAT3_nu->Gene_Expression Inhibitor 2-Thioether Pyrimidine Inhibitor Inhibitor->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the point of intervention for 2-thioether pyrimidine inhibitors.

STAT3 Signaling Pathway

STAT3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_cyto STAT3 JAK->STAT3_cyto Phosphorylation STAT3_P p-STAT3 STAT3_cyto->STAT3_P STAT3_dimer STAT3 Dimer STAT3_P->STAT3_dimer Dimerization Gene_Expression Target Gene Expression (Proliferation, Anti-apoptosis) STAT3_dimer->Gene_Expression Nuclear Translocation & DNA Binding Inhibitor 2-Thioether Pyrimidine Inhibitor Inhibitor->STAT3_P Inhibition of Phosphorylation/ Dimerization

Caption: Overview of the JAK-STAT3 signaling pathway and the inhibitory action of 2-thioether pyrimidines.

General Experimental Workflow for SAR Studies

SAR_Workflow Design Compound Design (Based on known SAR) Synthesis Chemical Synthesis of Derivatives Design->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification In_Vitro_Screening In Vitro Biological Screening Purification->In_Vitro_Screening Enzyme_Assay Enzyme Inhibition Assay (e.g., Kinase Assay) In_Vitro_Screening->Enzyme_Assay Cell_Assay Cell-Based Assay (e.g., Cytotoxicity, Proliferation) In_Vitro_Screening->Cell_Assay SAR_Analysis Structure-Activity Relationship Analysis Enzyme_Assay->SAR_Analysis Cell_Assay->SAR_Analysis Lead_Optimization Lead Optimization (Iterative Design & Synthesis) SAR_Analysis->Lead_Optimization Lead_Optimization->Design Feedback Loop In_Vivo_Studies In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo_Studies

Caption: A generalized workflow for the structure-activity relationship (SAR) studies of novel inhibitors.

Experimental Protocols

The validation of SAR claims relies on robust and reproducible experimental methodologies. Below are detailed protocols for key assays used in the evaluation of 2-thioether pyrimidine derivatives.

General Protocol for Synthesis of 2-Thioether Pyrimidine Derivatives

This protocol describes a common method for the synthesis of 2-thioether pyrimidines via nucleophilic substitution of a 2-halopyrimidine.

Materials:

  • 2-chloropyrimidine or 2-bromopyrimidine derivative

  • Thiol (R-SH) of choice

  • Base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography, recrystallization)

Procedure:

  • To a solution of the 2-halopyrimidine (1.0 eq) in the chosen anhydrous solvent, add the base (1.2 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture for 10-15 minutes.

  • Add the thiol (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature or with gentle heating (e.g., 50-80 °C) while monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 2-thioether pyrimidine derivative.

Rationale: This nucleophilic aromatic substitution reaction is a versatile and efficient method for introducing a wide variety of thioether moieties at the 2-position of the pyrimidine ring. The choice of base and solvent is critical to ensure efficient reaction and minimize side products.

In Vitro EGFR Kinase Inhibition Assay

This protocol outlines a typical in vitro kinase assay to determine the IC50 value of a test compound against EGFR.

Materials:

  • Recombinant human EGFR kinase

  • Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA)

  • ATP

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Test compound (2-thioether pyrimidine derivative) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer.

  • In a 384-well plate, add 1 µL of the test compound dilution or DMSO (for control).

  • Add 2 µL of EGFR kinase solution to each well.

  • Add 2 µL of a mixture of the peptide substrate and ATP to initiate the kinase reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and measure the remaining ATP (which is inversely proportional to kinase activity) using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Record the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[12]

Rationale: This assay directly measures the ability of the compound to inhibit the enzymatic activity of EGFR. The use of a luminescence-based ATP detection method provides a highly sensitive and high-throughput-compatible readout.

Conclusion and Future Perspectives

The 2-thioether pyrimidine scaffold has unequivocally demonstrated its value as a versatile platform for the design of potent and selective inhibitors of various biological targets. The structure-activity relationships discussed herein provide a roadmap for medicinal chemists to rationally design next-generation therapeutics with improved efficacy and safety profiles.

Future efforts in this field will likely focus on:

  • Improving Selectivity: Fine-tuning the substituents on the pyrimidine ring and the thioether moiety to achieve greater selectivity for the desired target kinase, thereby reducing off-target effects.

  • Overcoming Drug Resistance: Designing novel 2-thioether pyrimidine derivatives that can effectively inhibit drug-resistant mutants of kinases, a major challenge in cancer therapy.

  • Exploring New Therapeutic Areas: Expanding the application of 2-thioether pyrimidines to other disease areas where the targeted pathways are implicated, such as inflammatory and autoimmune disorders.

The continued exploration of the rich chemical space around the 2-thioether pyrimidine core, guided by a deep understanding of its structure-activity relationships, holds immense promise for the discovery of innovative medicines to address unmet medical needs.

References

  • El-Damasy, A. K., et al. (2020). 2-Thiopyrimidine/chalcone hybrids: design, synthesis, ADMET prediction, and anticancer evaluation as STAT3/STAT5a inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 864-879. Available from: [Link]

  • Frontiers. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Available from: [Link]

  • ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. Available from: [Link]

  • El-Sayed, N. N. E., et al. (2020). 2-Thiopyrimidine/chalcone hybrids: design, synthesis, ADMET prediction, and anticancer evaluation as STAT3/STAT5a inhibitors. PMC, 35(1), 864-879. Available from: [Link]

  • MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Available from: [Link]

  • Wikipedia. (n.d.). VEGFR-2 inhibitor. Available from: [Link]

  • JETIR. (2023). SYNTHESIS OF 2-S-SUBSTITUTED PYRIMIDINE DERIVATIVES: AS ANTI- TUMOR AGENT. Available from: [Link]

  • Assay Genie. (2024). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Available from: [Link]

  • National Institutes of Health. (2022). New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. Available from: [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Available from: [Link]

  • National Institutes of Health. (2021). Discovery of new VEGFR-2 inhibitors based on bis([2][8][13]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Available from: [Link]

  • National Institutes of Health. (2013). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. Available from: [Link]

  • National Institutes of Health. (2017). Comparison of effectiveness and adverse effects of gefitinib, erlotinib and icotinib among patients with non-small cell lung cancer: A network meta-analysis. Available from: [Link]

  • Wikimedia Commons. (2007). File:EGFR signaling pathway.png. Available from: [Link]

  • National Institutes of Health. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Available from: [Link]

  • ResearchGate. (n.d.). The schematic representation of the STAT3 signaling pathway. Available from: [Link]

  • Wikipedia. (n.d.). Epidermal growth factor receptor. Available from: [Link]

  • National Institutes of Health. (n.d.). Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors. Available from: [Link]

  • MDPI. (2022). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. Available from: [Link]

  • ResearchGate. (n.d.). IC50 bar graph for compounds 6b, 6f, and 6g against VEGFR‐2 in comparison to sorafenib. Available from: [Link]

  • RSC Publishing. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. Available from: [Link]

  • ResearchGate. (n.d.). SAR of thienopyrimidines as EGFR/HER2 dual inhibitors. Available from: [Link]

  • Taylor & Francis. (n.d.). VEGFR-2 inhibitor – Knowledge and References. Available from: [Link]

  • ResearchGate. (n.d.). Concordance between IC50 values for gefitinib vs erlotinib. Available from: [Link]

  • Indigo Biosciences. (n.d.). Human Vascular Endothelial Growth Factor Receptor 2 Reporter Assay System (VEGFR2, KDR, Flk-1). Available from: [Link]

  • ResearchGate. (n.d.). Schematic of pathways activating STAT3 signaling. Available from: [Link]

  • QIAGEN. (n.d.). STAT3 Pathway. Available from: [Link]

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Safety Operating Guide

Navigating the Safe Handling of 2-(Butylthio)pyrimidine-5-carbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Personal Protective Equipment and Operational Best Practices

Understanding the Hazard Profile: A Synthesis of Analogous Data

Due to the absence of a dedicated SDS for 2-(Butylthio)pyrimidine-5-carbaldehyde, we must infer its potential hazards from structurally related compounds. The pyrimidine-5-carbaldehyde core suggests that the compound may cause skin, eye, and respiratory irritation.[4][5] Aldehydes as a class are known for their potential to be sensitizers and irritants. The presence of a sulfur-containing functional group necessitates caution regarding potential malodorous vapors and the possibility of releasing toxic gases, such as sulfur oxides, upon combustion.

Therefore, it is prudent to handle this compound with the assumption that it is a hazardous substance, adhering to the principle of minimizing all chemical exposures as recommended by the Occupational Safety and Health Administration (OSHA).

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential when handling this compound. The following table outlines the recommended PPE for various laboratory operations.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shieldsNitrile glovesLaboratory coatRecommended if dusty; N95 respirator
Solution Preparation & Transfers Chemical splash gogglesNitrile glovesLaboratory coatWork in a certified chemical fume hood
Running Reactions Chemical splash goggles or face shieldNitrile glovesLaboratory coatWork in a certified chemical fume hood
Work-up and Purification Chemical splash goggles or face shieldNitrile glovesLaboratory coatWork in a certified chemical fume hood
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron over a lab coatAir-purifying respirator with organic vapor cartridges

This tiered approach ensures that the level of protection is commensurate with the risk of exposure.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection Start Start: Handling 2-(Butylthio)pyrimidine- 5-carbaldehyde AssessOperation Assess the Nature of the Operation Start->AssessOperation SmallScale Small Scale / Low Exposure Potential (e.g., weighing small quantities) AssessOperation->SmallScale Weighing solid HighExposure High Exposure Potential (e.g., large scale reaction, spill) AssessOperation->HighExposure Spill or large scale StandardHandling Standard Handling (e.g., solution prep, reaction) AssessOperation->StandardHandling Solution prep, reaction PPE_SmallScale Minimum PPE: - Safety Glasses - Nitrile Gloves - Lab Coat SmallScale->PPE_SmallScale PPE_HighExposure Enhanced PPE: - Face Shield & Goggles - Heavy-Duty Gloves - Chemical Apron - Respirator HighExposure->PPE_HighExposure PPE_Standard Standard PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat - Work in Fume Hood StandardHandling->PPE_Standard

Caption: PPE selection workflow for handling this compound.

Step-by-Step Operational and Disposal Plans

1. Pre-Operational Safety Checks:

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and the certification is current. The American Chemical Society (ACS) recommends working with harmful volatile chemicals under a hood.[6]

  • PPE Inspection: Inspect all PPE for signs of damage or degradation before use.

  • Emergency Equipment: Locate and verify the functionality of the nearest safety shower, eyewash station, and fire extinguisher.

  • Spill Kit: Ensure a spill kit appropriate for solid and liquid organic chemicals is readily accessible.

2. Safe Handling and Experimental Procedures:

  • Weighing and Transfer:

    • Perform all manipulations of the solid compound within a chemical fume hood to minimize inhalation of any dust particles.

    • Use anti-static weighing paper or a weighing boat.

    • Keep the container of the chemical tightly closed when not in use.[4]

  • Solution Preparation:

    • Add the solid this compound to the solvent slowly to avoid splashing.

    • Ensure the vessel is appropriately sized for the volume of the solution.

  • Running Reactions:

    • Conduct all reactions within a chemical fume hood.

    • Use appropriate clamps and supports for all glassware.

    • Maintain a clear and uncluttered workspace.

3. Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[4][7]

  • Keep it away from strong oxidizing agents, acids, and bases.[4][7]

  • If refrigeration is required, store in a refrigerator designated for chemical storage.

4. Spill Response:

  • Small Spills (Solid):

    • Wearing appropriate PPE, gently sweep the solid material into a designated waste container. Avoid generating dust.

    • Wipe the area with a damp cloth and decontaminate the surface.

  • Small Spills (Liquid Solution):

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material into a designated waste container.

  • Large Spills:

    • Evacuate the immediate area and alert laboratory personnel.

    • Contact the institution's environmental health and safety (EHS) department.

    • Do not attempt to clean up a large spill without proper training and equipment.

5. Disposal:

  • Dispose of all waste containing this compound in a designated hazardous waste container.

  • The waste should be labeled clearly with the chemical name and any other components of the mixture.

  • Follow all institutional, local, and national regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[7]

By adhering to these rigorous safety protocols, researchers can confidently and safely utilize this compound in their vital work, fostering a culture of safety and scientific excellence.

References

  • Fisher Scientific. (2025, May 1). Safety Data Sheet for 2-Thiophenecarboxaldehyde.
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